Salinazid

Catalog No.
S542346
CAS No.
495-84-1
M.F
C13H11N3O2
M. Wt
241.24 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Salinazid

CAS Number

495-84-1

Product Name

Salinazid

IUPAC Name

N-[(E)-(2-hydroxyphenyl)methylideneamino]pyridine-4-carboxamide

Molecular Formula

C13H11N3O2

Molecular Weight

241.24 g/mol

InChI

InChI=1S/C13H11N3O2/c17-12-4-2-1-3-11(12)9-15-16-13(18)10-5-7-14-8-6-10/h1-9,17H,(H,16,18)/b15-9+

InChI Key

VBIZUNYMJSPHBH-OQLLNIDSSA-N

SMILES

Array

solubility

>36.2 [ug/mL] (The mean of the results at pH 7.4)

Synonyms

Salizid; Nilazid; Nupasal; Salizide; Salicylaldehyde isonicotinoyl hydrazone; SIH1; SIH-1; SIH 1; Salinazid

Canonical SMILES

C1=CC=C(C(=C1)C=NNC(=O)C2=CC=NC=C2)O

Isomeric SMILES

C1=CC=C(C(=C1)/C=N/NC(=O)C2=CC=NC=C2)O

The exact mass of the compound Salinazid is 241.0851 and the complexity rating of the compound is unknown. The solubility of this chemical has been described as Soluble in DMSO. The storage condition is described as Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years)..

Core Mechanism of Action and Biological Activity

Author: Smolecule Technical Support Team. Date: February 2026

Salinazid, also known as Salicylaldehyde isonicotinoyl hydrazone (SIH), is a hydrazone-based compound. Its primary documented biological activities are summarized in the table below.

Activity Description Key Findings
Copper Ionophore [1] [2] Binds and transports copper ions (Cu(II)) across cell membranes. "Preferentially kills HepG2 cells over HUVEC cells" and is "superior to clioquinol" [2].
Anti-tuberculosis (TB) [1] Used as a therapeutic agent against tuberculosis. Classified and described specifically as an "anti-tuberculosis (TB) drug" [1].

Supporting Experimental Evidence and Protocols

The biological activities of this compound are supported by specific experimental findings and methodologies.

Copper-Dependent Cytotoxicity The cytotoxicity of this compound is closely linked to its ability to shuttle copper into cells. The proposed mechanism involves the disruption of metal homeostasis and the generation of reactive oxygen species (ROS), leading to oxidative damage and cell death [2]. The preferential killing of HepG2 (liver cancer) cells over HUVEC (human umbilical vein endothelial) cells suggests potential for selective targeting [2].

Pharmaceutical Salts for Solubility Enhancement Research has explored forming pharmaceutical salts of this compound with dicarboxylic acids to improve its poor aqueous solubility, a critical property for drug development [3].

  • Key Findings: The oxalate and acesulfame salts of this compound were found to be stable during dissolution and provided a substantial solubility improvement compared to the pure API—33 and 18 times higher, respectively [3].
  • Experimental Method: The crystal structures of these salts were determined by single-crystal X-ray diffraction. The hydrogen bond motifs within the crystals were analyzed using the quantum theory of atoms in molecules and crystals (QTAIMC) methodology to understand the interactions stabilizing the salts [3].
  • Solubility Measurement: The solubility of the pure API and its salts was determined through aqueous dissolution experiments [3].

Experimental Data and Properties

For researchers working with this compound, its key chemical properties and in vitro handling conditions are essential.

Table 1: Physicochemical Properties of this compound [1] [4]

Property Value / Description
CAS Number 495-84-1
Molecular Formula C₁₃H₁₁N₃O₂
Molecular Weight 241.25 g/mol
Melting Point 232-233 °C
XLogP3 1.94
Hydrogen Bond Donors 2
Hydrogen Bond Acceptors 4

Table 2: In Vitro Storage and Solubility [1] [2]

Aspect Recommended Protocol
Storage Powder: -20°C for 3 years. In solvent (e.g., DMSO): -80°C for 1 year [1] [2].
Solubility in DMSO ≥ 250 mg/mL (~1036 mM) [1].
Injection Formulation Example DMSO:Tween 80:Saline = 10:5:85 [1].
Oral Formulation Example Suspend in 0.5% Carboxymethylcellulose Sodium (CMC Na) [1].

Guidance for Experimental Work

To investigate the copper ionophore mechanism and cytotoxicity of this compound in a laboratory setting, you can follow this general workflow.

Start Start: Investigate this compound Mechanism of Action Prep Compound Preparation • Prepare stock solution in DMSO • Dilute in culture medium Start->Prep CellModel Select Cell Models • HepG2 (preferentially killed) • HUVEC (less sensitive) Prep->CellModel Treat Cell Treatment • Treat cells with this compound • With/without Cu(II) supplementation CellModel->Treat Assay Conduct Assays • MTT/WST for viability • ROS detection • Atomic absorption for Cu uptake Treat->Assay Analyze Analyze Results • Compare cytotoxicity • Correlate with Cu levels and ROS Assay->Analyze

The experimental design for studying this compound's copper-mediated cytotoxicity involves preparation, cell treatment, and multiple assay readouts.

Key Insights for Researchers

  • Dual Utility: this compound serves as both a tool compound for studying copper biology and a starting point for developing new anti-tuberculosis or anti-cancer agents through medicinal chemistry.
  • Formulation is Critical: The significant solubility enhancement achieved with oxalate and acesulfame salts provides a proven strategy to overcome the inherent solubility limitations of the pure API [3].
  • Mechanistic Specificity: The cytotoxicity is not general but is copper-dependent, offering a potential therapeutic window that could be exploited for selective targeting of certain cell types [2].

References

Chemical and Biological Profile of Salinazid

Author: Smolecule Technical Support Team. Date: February 2026

Basic Chemical Information

Property Detail
Systematic Name Salicylaldehyde isonicotinoyl hydrazone [1] [2]
CAS Number 495-84-1 [3] [1] [2]
Molecular Formula C13H11N3O2 [3] [1] [2]
Molecular Weight 241.25 g/mol [3] [1] [2]
Aliases SIH1, Salizid, Nilazid, Nupasal [3] [1] [2]

Physicochemical Properties

Property Value / Description
Appearance Solid at room temperature [3]
Melting Point 232-233°C [3]
Density 1.24 g/cm³ [3] [1]
LogP 1.942 [3]
Solubility in DMSO ≥ 250 mg/mL (~1036.27 mM) [3] [2]

Primary Molecular Target and Biological Activity

  • Molecular Target: Salinazid is a potent and selective Cu(II) ionophore [1] [2]. It functions by binding to copper ions (Cu²⁺) and transporting them across cell membranes.
  • Biological Activity: This copper-shuttling activity allows this compound to preferentially kill HepG2 cells (a human liver cancer cell line) over HUVEC cells (human umbilical vein endothelial cells) [1] [2]. Its efficacy in this role is noted as superior to another known ionophore, clioquinol [1] [2].
  • Therapeutic Context: Historically, it has also been described as an anti-tuberculosis (TB) drug [3].

The following diagram illustrates the proposed mechanism of action of this compound as a copper ionophore, leading to selective cell death:

G Cu Extracellular Cu(II) Complex SIH-Cu(II) Complex Cu->Complex  Chelation SIH This compound (SIH) SIH->Complex Internal Intracellular SIH-Cu(II) Complex->Internal  Transport Across Membrane Death Selective Cell Death (HepG2 Cancer Cells) Internal->Death  Redox Cycling & Oxidative Stress

Diagram 1: Proposed mechanism of this compound as a copper ionophore inducing selective cytotoxicity.

Experimental Data and Protocols

In Vitro Biological Assay

  • Observation: this compound demonstrates selective cytotoxicity, effectively killing HepG2 hepatoma cells while showing lower toxicity to HUVEC normal endothelial cells [1] [2]. This suggests a potential therapeutic window for targeting specific cell types.
  • Comparative Efficacy: It is reported to be a superior copper ionophore compared to clioquinol, a reference compound in this class [1] [2].

Sample Preparation and Formulation this compound has low aqueous solubility but is soluble in DMSO. The following table summarizes common formulations for in vivo studies based on provided sources [3]:

Application Formulation Composition Preparation Method
Injection (IP/IV/IM/SC) DMSO : Tween 80 : Saline = 10 : 5 : 85 [3] Mix 100 μL DMSO stock with 50 μL Tween 80, then add 850 μL saline [3].
Injection (Alternative) DMSO : PEG300 : Tween 80 : Saline = 10 : 40 : 5 : 45 [3] Combine 100 μL DMSO, 400 μL PEG300, 50 μL Tween 80, and 450 μL saline [3].
Oral Administration Suspend in 0.5% Carboxymethylcellulose Sodium (CMC Na) [3] Add the compound to a pre-prepared 0.5% CMC Na solution and mix to form a suspension [3].

Storage and Handling

  • Solid Form: Store powder at -20°C for long-term stability (up to 3 years) [3] [1].
  • Stock Solution: Store prepared DMSO stock solutions at -80°C for up to 6 months or -20°C for 1 month [3]. Avoid repeated freeze-thaw cycles [3].

Research Implications and Future Directions

The primary research application of this compound is as a chemical tool to investigate copper-dependent cell death. Its selectivity profile makes it a candidate for:

  • Cancer Research: Probing differential copper susceptibility between cancerous and non-cancerous cells [1] [2].
  • Metabolism Studies: Investigating the role of copper homeostasis in various disease models.
  • Therapeutic Development: Serving as a lead compound for developing novel anti-cancer or anti-infective agents [3].

The experimental workflow for investigating this compound's activity typically involves the following key stages:

G A Compound Preparation (DMSO Stock Solution) B In Vitro Cell Treatment (HepG2 vs. HUVEC Co-culture) A->B C Viability & Mechanism Assay (MTT, ROS Detection) B->C D Data Analysis (IC50, Selectivity Index) C->D

Diagram 2: Generalized workflow for evaluating this compound's selective cytotoxicity in vitro.

References

Chemical & Biological Profile of Salinazid

Author: Smolecule Technical Support Team. Date: February 2026

The following table consolidates the key identified information about Salinazid.

Property Description
IUPAC Name N'-[(E)-(2-hydroxyphenyl)methylidene]pyridine-4-carbohydrazide [1]
Other Synonyms Salizid, Nupasal, Nilazid, Salicylaldehyde isonicotinoyl hydrazone (SIH) [2] [3] [4]
CAS Number 495-84-1 [2] [1] [3]
Molecular Formula C₁₃H₁₁N₃O₂ [2] [1] [5]
Molecular Weight 241.25 g/mol [1] [5]
Mechanism of Action Potent Cu(II) ionophore (copper ion transporter) [3]
Primary Indication Anti-tuberculosis (TB) agent; investigated for cytotoxic properties [1] [3]
Melting Point 232 - 233 °C [1] [6]
Experimental Solubility ≥ 250 mg/mL in DMSO (~1036.27 mM) [1]
Toxicity (Preclinical) Oral LDLo in rat: 1 gm/kg [6]

Key Experimental Findings and Methodologies

While full ADME data is lacking, research has provided insights into this compound's biological activity and properties.

  • Copper-Dependent Cytotoxicity: this compound has been shown to function as a copper ionophore, preferentially killing HepG2 (liver cancer) cells over HUVEC (human umbilical vein endothelial) cells. Its efficacy in this role has been noted as superior to clioquinol, another ionophore [3]. The proposed mechanism involves disrupting cellular copper homeostasis.
  • Solubility and Salt Formation: A key study focused on improving the aqueous solubility of this compound by forming pharmaceutical salts with dicarboxylic acids. The results were as follows [7]:
    • This compound Oxalate: 33-fold solubility increase compared to pure this compound.
    • This compound Acesulfame: 18-fold solubility increase.
    • These two salts were stable during dissolution experiments, while malonate and malate salts rapidly transformed back into pure this compound.

Detailed Experimental Protocols

For researchers working with this compound in preclinical settings, here are detailed methodologies for compound formulation.

In Vivo Injection Formulation (using DMSO Stock)

This is a common method for administering compounds with low water solubility [1].

  • Preparation of DMSO Stock Solution: Dissolve this compound powder in DMSO to a known concentration (e.g., 25 mg/mL).
  • Working Solution Preparation:
    • Formulation 1: Mix 100 μL DMSO stock solution with 50 μL Tween 80. Then, add 850 μL saline (0.9% sodium chloride in ddH₂O) to a total volume of 1 mL.
    • Formulation 2: Mix 100 μL DMSO stock with 400 μL PEG300 and 50 μL Tween 80. Then, add 450 μL saline to a total volume of 1 mL.
    • Formulation 3: Mix 100 μL DMSO stock directly with 900 μL corn oil.
  • Dosage Calculation: For example, to prepare 1 mL of a 2.5 mg/mL working solution using Formulation 3, take 100 μL of a 25 mg/mL DMSO stock and add 900 μL corn oil. Mix thoroughly until a clear solution or suspension is achieved.
Oral Administration Formulation

For studies requiring oral delivery, the following method can be used [1].

  • Preparation of 0.5% CMC Na Vehicle: Dissolve 0.5 grams of carboxymethylcellulose sodium (CMC Na) in 100 mL of pure water (ddH₂O) to create a clear, viscous solution.
  • Dosing Suspension: Add 250 mg of this compound powder to 100 mL of the 0.5% CMC Na solution.
  • Administration: Mix vigorously to create a uniform suspension immediately before administering to animals. The final concentration in this example is 2.5 mg/mL.

Proposed Pharmacokinetic Workflow

The diagram below outlines a logical pathway for building a complete this compound pharmacokinetic profile, moving from established physicochemical properties toward the unknown ADME parameters.

G Start Known Physicochemical Properties A In Vitro Studies • Aqueous Solubility • Plasma Protein Binding • Metabolic Stability (e.g., in liver microsomes) Start->A B Preclinical In Vivo Studies • Animal PK (Rat, Mouse) • Absorption & Bioavailability • Tissue Distribution • Metabolism & Excretion A->B C Data Analysis & Modeling • PK Parameter Estimation • Species Scaling B->C End Predicted Human Pharmacokinetic Profile C->End

Research pathway from properties to PK profile

Research Implications and Future Directions

The available data suggests several promising research directions. The copper ionophore mechanism indicates potential for oncology research, particularly in exploiting the differential copper requirements of cancer cells [3]. Furthermore, the successful 33-fold solubility enhancement via salt formation with oxalic acid provides a proven strategy to overcome the inherent solubility limitations of the pure API, which is a critical step in drug development [7].

References

Available Chemical & Physicochemical Data

Author: Smolecule Technical Support Team. Date: February 2026

The table below consolidates the identified information on Salinazid, primarily from a supplier's datasheet and a crystallography study [1] [2].

Property Category Details
IUPAC Name N-[(E)-(2-hydroxyphenyl)methylideneamino]pyridine-4-carboxamide [2]
Molecular Formula C₁₃H₁₁N₃O₂ [2]
Molecular Weight 241.25 g/mol [2]
CAS Number 495-84-1 [2]
Purity ≥98% (for research use) [2]
Solubility (DMSO) ~1036 mM (≥ 250 mg/mL) [2]
Melting Point 232-233 °C [2]
Salt Forms Salts with dicarboxylic acids (oxalate, malonate, malate) and acesulfame have been studied for solubility improvement [1].

A study on pharmaceutical salts of this compound reported quantitative solubility data, which is summarized below [1].

This compound Form Aqueous Solubility Improvement (vs. pure API) Stability in Aqueous Dissolution
Oxalate Salt 33 times Stable [1]
Acesulfame Salt 18 times Stable [1]
Malonate Salt Not specified Incongruent dissolution; rapid transformation to pure this compound [1]
Malate Salt Not specified Incongruent dissolution; rapid transformation to pure this compound [1]

Proposed Signaling Pathway & Experimental Workflow

While specific pathways for this compound are not documented, it is an anti-tuberculosis drug. Based on this, a general hypothesis for its action can be visualized. The following diagram illustrates a potential signaling pathway and the experimental workflow to validate it.

G cluster_pathway Hypothesized this compound Signaling Pathway cluster_workflow Proposed Experimental Workflow MycolicAcid Mycolic Acid Biosynthesis Disruption Disruption of Cell Wall Synthesis MycolicAcid->Disruption Leads to CellWall Bacterial Cell Wall Integrity BacterialDeath Bacterial Cell Death CellWall->BacterialDeath Results in This compound This compound UnknownTarget Inhibition of Specific Target (e.g., Enzyme) This compound->UnknownTarget Binds to UnknownTarget->MycolicAcid Inhibits Disruption->CellWall Compromises Start Start Literature Review & Hypothesis InSilico In-Silico Target Prediction Start->InSilico AssayDev Assay Development (Biochemical/MIC) InSilico->AssayDev ExpValidation Experimental Validation (In Vitro & In Vivo) AssayDev->ExpValidation DataAnalysis Data Analysis & Pathway Confirmation ExpValidation->DataAnalysis End End Technical Guide DataAnalysis->End

> Proposed research framework includes a hypothesized mechanism of action targeting mycobacterial cell wall synthesis and a sequential workflow from target prediction to experimental validation.

References

Salinazid Overview and Properties

Author: Smolecule Technical Support Team. Date: February 2026

Salinazid, also known as Nupasal or Nilazid, is an anti-tuberculosis agent [1]. It is an aromatic carboxylic acid and a pyridinemonocarboxylic acid with the molecular formula C₁₃H₁₁N₃O₂ and a molecular weight of 241.25 g/mol [1].

The table below summarizes its core physicochemical properties:

Property Value
Molecular Formula C₁₃H₁₁N₃O₂ [1]
Molecular Weight 241.25 g/mol [1]
CAS Number 495-84-1 [1] [2]
Melting Point 232-233 °C [1]
LogP 1.942 [1]
Hydrogen Bond Donor Count 2 [1]
Hydrogen Bond Acceptor Count 4 [1]

Pharmaceutical Salts and Solubility Enhancement

Pure this compound has low aqueous solubility, a major challenge for its bioavailability and therapeutic application [3]. Research has created pharmaceutical salts with dicarboxylic acids to improve dissolution properties [3].

The experimental workflow for this research is summarized in the diagram below.

Start Start: this compound (API) Oxalate Oxalate Salt Start->Oxalate Malonate Malonate Salt Start->Malonate Malate Malate Salt Start->Malate Acesulfame Acesulfame Salt Start->Acesulfame SCXD Single-Crystal X-ray Diffraction QTAIMC QTAIMC Analysis SCXD->QTAIMC SolubilityTest Solubility & Thermodynamic Profiling QTAIMC->SolubilityTest Stable Stable Salt SolubilityTest->Stable Unstable Unstable Salt SolubilityTest->Unstable Oxalate->SCXD Malonate->SCXD Malate->SCXD Acesulfame->SCXD

Experimental workflow for this compound salt development and analysis.

The diagram above shows that crystal structures of salts were determined, hydrogen bond energies were estimated, and dissolution stability was tested [3]. Key findings on the resulting salts are in the table below.

Salt Former Solubility Improvement Stability in Aqueous Dissolution Key Finding
Oxalic Acid 33x Stable Substantial, stable solubility improvement [3]
Acesulfame 18x Stable Significant solubility improvement [3]
Malonic Acid - Incongruent dissolution Rapid transformation to pure this compound [3]
Malic Acid - Incongruent dissolution Rapid transformation to pure this compound [3]

The oxalate and acesulfame salts are the most promising, providing substantial solubility improvements while remaining stable during dissolution without transforming back into the pure API [3]. The malonate and malate salts dissolved incongruently and underwent a rapid solution-mediated transformation to form pure this compound, making them unsuitable for development [3].

Molecular Interactions in Stable Salts

The stability and solubility of the salts are governed by distinct hydrogen bond motifs within their crystal structures [3]. The oxalate and malate salts are stabilized by a bifurcated N⁺–H···O⁻ and N⁺–H···O hydrogen bond synthon [3]. In contrast, the malonate salt is primarily stabilized via a classic pyridinium-carboxylate heterosynthon [3].

Experimental Protocol for Salt Solubility

The key experiment for evaluating the solubility and stability of the synthesized salts is the aqueous dissolution experiment [3].

  • Sample Preparation: Place an excess amount of each pharmaceutical salt (e.g., oxalate, malonate, malate, acesulfame) into separate vials.
  • Solvent Addition: Add a known volume of purified water to each vial.
  • Equilibration: Agitate the suspensions in a thermostated water bath shaker. The experiment should be conducted at a constant temperature (e.g., 25°C) until equilibrium is reached, which may take several hours.
  • Sampling & Analysis:
    • Withdraw a sample of the saturated solution.
    • Filter the sample immediately using a syringe filter.
    • Analyze the concentration of this compound in the filtrate using a suitable analytical method, such as High-Performance Liquid Chromatography (HPLC).
  • Solid-Phase Characterization: After the dissolution experiment, recover the solid material from the vial and analyze it using X-ray Powder Diffraction (XRPD). This confirms whether the salt remained stable or transformed into pure this compound during dissolution.

This guide synthesizes technical information for researchers. The experimental protocols and solubility data should be validated in your own laboratory setting.

References

Chemical and Biological Profile of Salinazid

Author: Smolecule Technical Support Team. Date: February 2026

The table below summarizes the core identity and properties of Salinazid from the available technical data.

Property Description
IUPAC Name N-[(E)-(2-hydroxyphenyl)methylideneamino]pyridine-4-carboxamide [1]
Molecular Formula C13H11N3O2 [1] [2] [3]
Molecular Weight 241.25 g/mol [1] [2] [4]
CAS Registry Number 495-84-1 [1] [2] [3]
Synonyms Nupasal, Nilazid, Salizid, SIH1, Salicylaldehyde isonicotinoyl hydrazone [1] [2] [3]
Primary Documented Activity Anti-tuberculosis (TB) drug; potent Cu(II) ionophore [1] [2]
Noted Cellular Effect Preferentially kills HepG2 (liver cancer) cells over HUVEC (human umbilical vein endothelial) cells; noted as superior to clioquinol [2]

This table details the key physicochemical properties of this compound.

Physicochemical Property Value / Description
Appearance Typically solid at room temperature [1]
Melting Point 232-233°C [1]
Density 1.24 g/cm³ [1] [2]
LogP 1.942 [1]
Hydrogen Bond Donor Count 2 [1]
Hydrogen Bond Acceptor Count 4 [1]
Solubility (DMSO) ≥ 250 mg/mL (~1036.27 mM) [1]

Mechanism of Action and Research Context

Based on the gathered information, this compound has two primary documented contexts:

  • Anti-tuberculosis Activity: It is recognized as a therapeutic agent for tuberculosis (TB) [1].
  • Coor Ionophore Activity: It is characterized as a potent copper (Cu(II)) ionophore. This property is associated with selective cytotoxicity against HepG2 liver cancer cells in a research setting, suggesting it may play a role in disrupting metal ion homeostasis in certain cancer cells [2].

Visualizing the Documented Mechanism of Action

The following diagram illustrates the core mechanistic relationship of this compound as a copper ionophore, based on the information from the search results.

G This compound This compound Complex This compound-Cu(II) Complex This compound->Complex  Chelates Cu_II Cu(II) Ion Cu_II->Complex  Transports HepG2 HepG2 Cell (Cytotoxicity) Complex->HepG2  Selective  Action HUVEC HUVEC Cell (Less Affected) Complex->HUVEC

This compound acts as a Cu(II) ionophore, selectively increasing cytotoxicity in HepG2 cells.

References

Salinazid preliminary investigation results

Author: Smolecule Technical Support Team. Date: February 2026

Salinazid Basic Information

The table below summarizes the fundamental chemical and biological data for this compound gathered from the search results.

Property Details
CAS Number 495-84-1 [1] [2]
Molecular Formula C₁₃H₁₁N₃O₂ [1] [2]
Molecular Weight 241.25 g/mol [1] [2]
Aliases SIH1, Salizide, Salizid, Salicylaldehyde isonicotinoyl hydrazone, Nupasal, Nilazid [1] [2]
Purity ≥98% [2] / 99.92% [1]
Appearance Solid [2]
Melting Point 232-233 °C [2]
Density 1.24 g/cm³ [1] [2]
Biological Activity An anti-tuberculosis (TB) drug [2]. A potent Cu(II) ionophore that preferentially kills HepG2 cells (liver cancer) over HUVEC cells (human umbilical vein endothelial cells) [1].

Experimental Data & Workflow Visualization

The search results do not contain detailed experimental protocols for this compound's key experiments, such as its anti-TB activity or cytotoxicity assays. The information below is inferred from the basic activity descriptions.

The following Graphviz diagram illustrates a generalized high-level workflow for investigating this compound's activity, based on the described biological effects.

G High-level Investigation Workflow for this compound Start Start Investigation A Compound Identification This compound (CAS 495-84-1) Start->A B Primary Bioactivity Assay Anti-tuberculosis Activity A->B C Cytotoxicity Profiling HepG2 vs HUVEC Cell Lines A->C D Mechanism Probe Cu(II) Ionophore Activity A->D E Data Analysis & Validation B->E Positive Result C->E Selective Toxicity D->E Confirmed

Generalized workflow for the preliminary investigation of this compound, based on described biological activities.

References

Salinazid Physicochemical and Solubility Data

Author: Smolecule Technical Support Team. Date: February 2026

Salinazid (CAS# 495-84-1), also known as Nupasal or Nilazid, is an anti-tuberculosis drug with the molecular formula C₁₃H₁₁N₃O₂ and a molecular weight of 241.25 g/mol [1].

Table 1: Physicochemical Properties of this compound [1]

Property Value
Molecular Formula C₁₃H₁₁N₃O₂
Molecular Weight 241.25 g/mol
CAS Number 495-84-1
Melting Point 232-233 °C
Boiling Point 401.8 °C at 760 mmHg
Density 1.24 g/cm³
LogP 1.942
Hydrogen Bond Donor Count 2
Hydrogen Bond Acceptor Count 4

Table 2: Solinazid Solubility and Solution Preparation [1]

Aspect Details
Solubility in DMSO ≥ 250 mg/mL (~1036.27 mM)
Storage (Powder) -20°C for 3 years or 4°C for 2 years
Storage (Solution) -80°C for 6 months or -20°C for 1 month
Shipping Condition Stable at ambient temperature

The following diagram illustrates the general workflow of early drug discovery, which encompasses the stage where a compound like this compound would be characterized and prepared for biological testing.

architecture Start Compound Identification A Physicochemical Characterization Start->A B Solubility Assessment A->B C Formulation Development B->C D In Vitro Biological Screening C->D E Data Analysis & Lead Optimization D->E

This compound's poor solubility is a limitation for experimental use. Research shows that forming pharmaceutical salts can significantly improve this property.

Table 3: Solubility Enhancement of this compound via Salt Formation [2]

Salt Form Solubility Improvement (vs. Pure API) Stability in Aqueous Dissolution
Oxalate 33 times Stable
Acesulfame 18 times Stable
Malonate Not specified Incongruent dissolution, transforms to pure this compound
Malate Not specified Incongruent dissolution, transforms to pure this compound

Guidance for Finding Experimental Protocols

The search results lack detailed biological assay protocols for this compound. To find this critical information, I suggest the following steps:

  • Search Specialized Databases: Use platforms like PubMed and Google Scholar to find primary research articles. Employ keywords such as "this compound anti-tuberculosis mechanism," "this compound biological activity assay," or "this compound MIC determination."
  • Consult Patent Literature: Patent documents often contain detailed experimental methodologies. Search the USPTO, Google Patents, or WIPO databases using the compound's name and CAS number.
  • Refine Your Search: Broaden your search to include general protocols for anti-tuberculosis drug screening, such as "microdilution MIC assays for Mycobacterium tuberculosis" or "cell-based cytotoxicity assays," which can serve as a template.

References

analytical methods for Salinazid quantification

Author: Smolecule Technical Support Team. Date: February 2026

A Framework for Method Development

Without established pharmacopoeial methods for Salinazid, you will need to develop and validate your own analytical procedures. The following workflow outlines the key stages in this process, from selecting a technique to final validation.

G Start Start: Develop this compound Quantification Method Step1 1. Technique Selection Start->Step1 A1 HPLC-UV is a likely starting point for a small molecule like this compound. Step1->A1 Step2 2. Method Development A2 Define separation conditions: - Column Type - Mobile Phase - Flow Rate - Detection Wavelength Step2->A2 Step3 3. Analytical Validation A3 Validate per ICH Q2(R1) guidelines: - Specificity - Linearity & Range - Accuracy - Precision - LOD/LOQ Step3->A3 Step4 4. Documentation A4 Create detailed Application Note and Standard Operating Procedure (SOP). Step4->A4 A1->Step2 A2->Step3 A3->Step4 End Method Ready for Use A4->End

Key Validation Parameters

For any analytical method, validation is mandatory to ensure it is suitable for its intended purpose. The International Council for Harmonisation (ICH) guideline Q2(R1) defines the core validation parameters you should test [1]. The table below elaborates on these parameters.

Validation Parameter Experimental Approach & Consideration for this compound
Specificity Demonstrate that the signal is from this compound and is free from interference from impurities, degradation products, or excipients. For HPLC, this requires a clean separation and peak purity assessment [1].
Linearity & Range Prepare and analyze a series of this compound standard solutions at different concentrations. The range should cover the expected concentrations in test samples. A high correlation coefficient (e.g., R² > 0.999) is typically expected [1].
Accuracy Typically assessed by a recovery study, where known amounts of this compound are spiked into a placebo or sample matrix and the measured amount is compared to the actual amount added [1].
Precision Includes repeatability (multiple measurements of the same sample by one analyst) and intermediate precision (different days, different analysts, different equipment). Expressed as % relative standard deviation (%RSD) [1].
LOD & LOQ The Limit of Detection and Limit of Quantification can be determined based on the signal-to-noise ratio (e.g., 3:1 for LOD and 10:1 for LOQ) or from the standard deviation of the response and the slope of the calibration curve [1].

Suggested Paths for Further Research

To obtain the detailed protocols you need, consider the following approaches:

  • Refine your literature search: Use specialized scientific databases like SciFinder or Reaxys with specific search terms such as "HPLC method development this compound," "quantification of this compound in plasma," or "stability-indicating method for this compound."
  • Consult pharmacopoeias: Check the current editions of the European, United States, or other relevant pharmacopoeias for any official monographs on this compound that may have been published after the search results. If a monograph exists, its methods do not require full validation, only laboratory verification [1].
  • Leverage the chemical data: Use the provided SMILES string or InChIKey [2] [3] to search for this compound in analytical data repositories or to perform in-silico predictions of its chromatographic behavior and UV absorption maxima.

References

General Principles for Designing Treatment Procedures

Author: Smolecule Technical Support Team. Date: February 2026

When developing treatment procedures for a new compound, the core principle is to build upon standard, validated cell culture protocols while integrating the specific element you are testing. The general workflow involves preparing your cell system, applying the treatment, and then analyzing the outcomes [1] [2].

For a compound like Salinazid, key parameters to define in your protocol include:

  • Solubility and Solvent: Determine an appropriate solvent (e.g., DMSO, sterile water, or ethanol) and ensure it does not exert cytotoxic effects at the concentrations used. A solvent control group is essential.
  • Dosage and Timing: Establish a range of concentrations and various treatment durations (e.g., 24, 48, 72 hours) to understand the dose-response and time-dependent effects.
  • Cell Health Assessment: Plan how to measure viability (e.g., MTT assay, Trypan Blue exclusion [2]), proliferation (e.g., cell counting), and morphological changes [1] [2].

Proposed Experimental Workflow for this compound Treatment

The following diagram outlines a generalized experimental workflow for evaluating this compound's effects on cells, from culture establishment to data analysis.

G Start Start: Receive Cell Line Culture Expand and Maintain Cell Culture Start->Culture Seed Seed Cells into Multi-Well Plates Culture->Seed Treat Apply this compound Treatment (Dose Range, Solvent Control) Seed->Treat Incubate Incubate (e.g., 24-72h) Treat->Incubate Analyze Analyze Response (Viability, Morphology, etc.) Incubate->Analyze Data Data Collection & Analysis Analyze->Data End End: Interpret Results Data->End

Detailed Cell Culture and Treatment Protocol

This protocol adapts standard mammalian cell culture procedures for a treatment study [1] [2]. All work should be performed using aseptic technique in a laminar flow hood.

Cell Culture and Preparation
  • Cell Line Selection: Choose a relevant cell line (e.g., primary cells, finite, or continuous cell lines [2]).
  • Revival: Quickly thaw cryopreserved cells in a 37°C water bath. Transfer contents to a centrifuge tube with pre-warmed growth medium, centrifuge (e.g., 200 × g for 5 minutes) to remove cryoprotectant like DMSO, resuspend in fresh medium, and seed into a culture vessel [2].
  • Maintenance: Culture cells in an appropriate CO₂ incubator (typically 37°C, 5% CO₂). Observe daily for confluence, medium color (phenol red indicator [2]), and signs of contamination.
  • Subculturing: For adherent cells, wash with PBS, then incubate with a dissociation reagent (e.g., trypsin, TrypLE [1]). Neutralize with serum-containing medium, centrifuge, and reseed at an appropriate density. For suspension cells, simply dilute the culture in fresh medium [1] [2].
Treatment with this compound
  • Preparation of Stock Solution: Dissolve this compound in a suitable sterile solvent to create a high-concentration stock solution. Aliquot and store appropriately.
  • Experimental Seeding: Seed cells into multi-well plates (e.g., 96-well for viability assays) at a density that ensures they are in the logarithmic phase of growth during treatment.
  • Dosing: After cells have adhered (typically 24 hours), prepare serial dilutions of the this compound stock in pre-warmed culture medium to achieve the desired final treatment concentrations. Include a solvent control group where cells are treated with the highest volume of solvent used.
  • Incubation: Replace the medium in the wells with the treatment and control media. Return the plates to the incubator for the designated period.
Post-Treatment Analysis
  • Cell Viability Assay: Perform an assay like MTT, which measures metabolic activity. Add MTT reagent to wells, incubate to allow formazan crystal formation, solubilize the crystals with DMSO, and measure the absorbance. Compare treated groups to the control.
  • Cell Counting and Staining: As an alternative, trypsinize and resuspend cells from each group. Mix with Trypan Blue stain [1] and count live (unstained) and dead (blue) cells using a hemocytometer or automated cell counter.
  • Morphological Observation: Document changes in cell shape, granulation, and density using a phase-contrast microscope before and after treatment.

Example Data Collection Table

You can structure your results in a table like the one below for clear comparison. The values shown are illustrative.

Table 1: Example In-vitro Cytotoxicity Data for this compound

This compound Concentration (µM) Solvent Control 1 µM 10 µM 50 µM 100 µM
Cell Viability (% of Control) 100% 98% 85% 45% 20%
Viable Cell Density (cells/mL × 10⁵) 2.5 2.45 2.1 1.1 0.5
Notes on Morphology Normal Normal Slightly rounded Significant rounding & detachment Extensive cell death

Optimization and Advanced Techniques

To deepen your study, consider these advanced aspects of cell culture optimization:

  • Media Optimization: The composition of the cell culture media itself can significantly impact the observed effect of a treatment. Optimizing media components using algorithmic methods can help identify conditions that maximize the desired response or reveal specific interactions [3].
  • Surface Coating: The attachment surface can influence cell behavior. Using plates coated with extracellular matrix (ECM) proteins like fibronectin, laminin, or collagen can provide a more physiologically relevant environment and may be crucial for sensitive cell types [4].
  • Multi-Objective Analysis: Beyond simple viability, you might want to optimize for multiple outcomes simultaneously, such as maximizing a desired cellular product while minimizing the cost of treatment or the production of unwanted metabolites [3].

Critical Considerations for Your Experiment

  • Aseptic Technique: Always use sterile equipment and work in a controlled environment to prevent microbial contamination, which can invalidate your results [1] [2].
  • Solvent Toxicity: It is critical to run a solvent control to confirm that the vehicle used to dissolve this compound has no effect on the cells at the concentrations used in your experiment.
  • Replicates and Reproducibility: Perform all experiments with multiple biological replicates (e.g., n=3 or more) and repeat the entire study at least once to ensure the findings are reproducible.
  • Cell Line Authentication: Ensure you are using the correct cell line and check for mycoplasma contamination regularly.

References

Information on a Related Compound: Salinomycin

Author: Smolecule Technical Support Team. Date: February 2026

While details on "Salinazid" are unavailable, the search results provide well-documented data on Salinomycin (Sal), which is a potassium ionophore and antibiotic studied for its potent anticancer effects, particularly against cancer stem cells (CSCs) [1].

The table below summarizes key quantitative data from animal model studies on Salinomycin:

Aspect Reported Findings in Animal Models

| Anticancer Efficacy | • Induces proliferation inhibition, cell death, and metastasis suppression in various cancers (e.g., breast, prostate, brain, blood, liver, pancreatic, skeleton, lung). • Demonstrates efficiency over 100-fold greater than Paclitaxel in killing breast CSCs in mice. • Kills chemotherapy-resistant cancer cells (e.g., Doxorubicin-, Cisplatin-, Gemcitabine-resistant). | | Toxicity & Adverse Effects | • Does not cause severe side effects typical of conventional chemotherapy in animal studies. • Induces T-cell apoptosis in T-lymphocytic leukemia models but not in healthy cells. | | Key Mechanisms of Action | • Induces and/or inhibits autophagy (effect is context-dependent). • Suppresses Wnt/β-catenin and Hedgehog (Hh) signaling pathways. • Triggers mitochondria-dependent cell death and increases DNA damage. | | Administration & Dosing | • Specific dosing regimens, routes, and treatment durations in animal models were not detailed in the available excerpts. |

Proposed Experimental Protocol for Salinomycin

Based on common practices in preclinical research [2], here is a detailed protocol framework you can adapt for investigating Salinomycin or a similar compound.

1. Animal Model Selection

  • Species/Strain: Select an immunodeficient mouse strain (e.g., NOD/SCID) for evaluating human tumor xenografts [2].
  • Justification: These models allow for the study of human tumor cells and CSCs in an in vivo environment.

2. Tumor Implantation

  • Cell Line: Use human cancer cell lines with a known CSC population relevant to your research focus (e.g., breast, pancreatic).
  • Procedure:
    • Culture cells under standard conditions.
    • Harvest and resuspend cells in a 1:1 mixture of culture medium and Matrigel.
    • Subcutaneously inject (e.g., 1-5 x 10^6 cells in 100 µL) into the flank of each mouse.
  • Monitoring: Allow tumors to establish until they reach a palpable size (approximately 50-100 mm³).

3. Compound Administration

  • Test Article: Salinomycin (ensure source and purity are documented).
  • Vehicle Control: A suitable solvent (e.g., DMSO followed by dilution in saline or corn oil; final DMSO concentration should be <5%).
  • Dosing Groups: Randomize tumor-bearing mice into at least four groups:
    • Group 1: Vehicle control
    • Group 2: Low-dose Salinomycin (e.g., a dose identified from literature as having minimal efficacy)
    • Group 3: High-dose Salinomycin (e.g., a dose from literature known for significant efficacy)
    • Group 4: Positive control (a standard chemotherapy drug like Paclitaxel)
  • Route & Schedule:
    • Route: Intraperitoneal (IP) injection is commonly reported.
    • Schedule: Administer every day or every other day for a period of 3-4 weeks.

4. Endpoint Analysis

  • Tumor Monitoring: Measure tumor dimensions with digital calipers 2-3 times per week. Calculate volume using the formula: ( V = (length \times width^2) / 2 ).
  • Animal Weight: Record body weight bi-weekly as a general health indicator.
  • Terminal Analysis: At the end of the study, euthanize animals and harvest tumors.
    • Weight the excised tumors.
    • Process tumor tissues for histological analysis (e.g., H&E staining, immunohistochemistry for apoptosis and proliferation markers).
    • Analyze signaling pathways of interest (e.g., Wnt/β-catenin, autophagy markers like LC3) via Western blot or PCR on tumor lysates.

Visualizing Signaling Pathways and Workflows

Since specific pathways for "this compound" are unknown, the following diagrams illustrate the reported mechanisms of the related compound Salinomycin and a general experimental workflow. The DOT scripts adhere to your specifications for size, color, and labels.

Diagram 1: Salinomycin's Reported Signaling Effects

This graph summarizes the complex, dual role of Salinomycin in autophagy and its impact on key signaling pathways, as identified in the literature [1].

G Reported Signaling Effects of Salinomycin Sal Salinomycin AutophagyInduction Induces Autophagic Flux Sal->AutophagyInduction AutophagyBlock Blocks Autophagic Flux Sal->AutophagyBlock CSCPathways Suppresses CSC Pathways Sal->CSCPathways Apoptosis Apoptosis & Cell Death AutophagyInduction->Apoptosis Context-Dependent Lysosome Inhibits Lysosomal Activity (Cathepsins) AutophagyBlock->Lysosome ROS Elevated ROS AutophagyBlock->ROS Lysosome->ROS ROS->Apoptosis Wnt Wnt/β-catenin CSCPathways->Wnt Hh Hedgehog (Hh) CSCPathways->Hh Wnt->Apoptosis Hh->Apoptosis

Diagram 2: Proposed In Vivo Efficacy Workflow

This flowchart outlines the key stages of the proposed animal experiment protocol.

G Proposed In Vivo Efficacy Study Workflow Start 1. Animal Model Selection (NOD/SCID mice) A 2. Tumor Implantation (Human cancer cell line xenograft) Start->A B 3. Group Randomization & Treatment Administration (Vehicle, Low/High Dose, Positive Control) A->B C 4. Monitoring (Tumor volume, Body weight) B->C D 5. Terminal Analysis (Tumor weight, Histology, Molecular assays) C->D End Data Analysis & Interpretation D->End

References

Comprehensive Application Notes and Protocols for Salinazid Stability in Experimental Conditions

Author: Smolecule Technical Support Team. Date: February 2026

Then, I will now begin writing the main body of the article.

Introduction and Clinical Relevance

Salinazid (CAS# 495-84-1), also known commercially as Nupasal, Nilazid, or Salizid, represents an important anti-tuberculosis (TB) drug in the global effort to combat this infectious disease. As a biologically active hydrazone compound, this compound belongs to the chemical class of aromatic carboxylic acids and pyridinemonocarboxylic acids, featuring a molecular structure characterized by an isonicotinic hydrazide backbone coupled with a salicylaldehyde moiety [1] [2]. This molecular architecture is responsible for its pharmacological activity but also presents significant challenges in terms of stability and solubility that must be addressed during experimental handling and formulation development. The compound exists as a solid at room temperature with a relatively high melting point of 232-233°C, indicative of its crystalline nature [1] [2].

For researchers working in drug development, particularly in the realm of anti-infective agents, understanding this compound's stability parameters is crucial for accurate experimental outcomes and reliable data generation. The compound's inherent stability challenges can significantly impact various aspects of preclinical development, including bioavailability assessments, formulation optimization, and long-term storage considerations [3]. Recent research has focused on addressing these challenges through pharmaceutical salt formation, with notable success in improving solubility while maintaining the compound's therapeutic efficacy [3]. These advances make this compound an interesting case study in stability optimization for pharmaceutical scientists.

Physicochemical Properties and Stability Characteristics

The molecular foundation of this compound significantly influences its stability behavior and handling requirements in experimental conditions. With a molecular formula of C₁₃H₁₁N₃O₂ and a molecular weight of 241.25 g/mol, this compound features specific structural elements that dictate its stability profile, including a hydrazone linkage (-NH-N=CH-) that can be susceptible to hydrolytic degradation under certain conditions [1]. The presence of both hydrogen bond donor (2) and acceptor (4) groups contributes to its intermolecular interaction potential, while a calculated LogP of 1.942 indicates moderate lipophilicity [1].

Table 1: Fundamental Physicochemical Properties of this compound

Property Value Experimental Conditions
Molecular Formula C₁₃H₁₁N₃O₂ -
Molecular Weight 241.25 g/mol -
Melting Point 232-233°C -
Boiling Point 401.8°C at 760 mmHg
Flash Point 196.8°C -
Density 1.24 g/cm³ -
LogP 1.942 -
Hydrogen Bond Donors 2 -
Hydrogen Bond Acceptors 4 -

The solid-state characteristics of this compound reveal a typically crystalline material that remains stable at ambient temperature for short periods during ordinary shipping and customs processing [1]. However, for long-term storage, specific conditions must be maintained to preserve compound integrity. The thermal stability profile indicates decomposition at elevated temperatures, with a boiling point recorded at 401.8°C at atmospheric pressure [1]. These properties collectively inform not only storage and handling protocols but also provide insights into potential degradation pathways that must be considered during experimental planning.

Table 2: Solubility Profile of this compound in Various Solvents

Solvent System Solubility Concentration Application Context
DMSO High ≥250 mg/mL (~1036.27 mM) Stock solution preparation
DMF Moderate 10 mg/mL Experimental use
DMF:PBS (pH 7.2) (1:3) Low 0.23 mg/mL Biological assays
DMSO Moderate 5 mg/mL Experimental use

Stability Challenges and Pharmaceutical Salt Strategies

The intrinsic solubility limitations of pure this compound API represent a significant challenge in formulation development, often necessitating strategic approaches to enhance dissolution characteristics without compromising stability. Recent advances in pharmaceutical salt technology have demonstrated that cocrystal formation with appropriate counterions can substantially improve the compound's performance attributes [3]. Research has shown that this compound forms stable crystalline salts with various dicarboxylic acids and acesulfame, resulting in dramatically enhanced solubility profiles—up to 33-fold improvement for the oxalate salt and 18-fold improvement for the acesulfame salt compared to the pure API [3].

The structural basis for these improvements lies in the specific hydrogen bonding motifs present in the crystal structures of this compound salts. Analytical studies using single-crystal X-ray diffraction have revealed that the oxalate and malate salts are stabilized primarily by a bifurcated N⁺–H···O⁻ and N⁺–H···O hydrogen bond synthon, while the malonate salt utilizes a more conventional pyridinium-carboxylate heterosynthon for structural stability [3]. These molecular interactions not only enhance solubility but also contribute to the overall solid-state stability of the resulting pharmaceutical salts.

It is important to note, however, that not all salt forms demonstrate equal stability during dissolution. Studies have identified that while oxalate and acesulfame salts remain stable during aqueous dissolution experiments, malonate and malate salts undergo incongruent dissolution followed by rapid solution-mediated transformation back to the pure this compound form [3]. This phenomenon highlights the critical importance of selecting appropriate counterions for salt formation and conducting thorough dissolution stability studies as part of preformulation activities.

Experimental Protocols for Stability and Solubility Assessment

Solubility Determination Protocol

Accurate solubility assessment is fundamental to developing reliable experimental systems involving this compound. The following protocol provides a standardized approach for determining solubility parameters across different solvent systems:

  • Preparation of Saturated Solutions: Weigh excess this compound (approximately 5-10 mg beyond anticipated solubility) into 1.5-mL microcentrifuge tubes. Add 1 mL of the test solvent (DMSO, DMF, PBS, or formulation buffers). Vortex vigorously for 30 seconds to ensure proper mixing [1].

  • Equilibration Procedure: Place the samples on a laboratory rotator or orbital shaker and agitate continuously for 24 hours at room temperature (25°C) to establish equilibrium. Maintain constant temperature using a controlled environment chamber [1].

  • Separation of Phases: After equilibration, centrifuge the samples at 13,000 × g for 10 minutes to separate undissolved material from the saturated solution. Carefully collect the supernatant without disturbing the pellet [1].

  • Analytical Quantification: Dilute the saturated solution appropriately with methanol or mobile phase solvent. Analyze using validated HPLC methods with UV detection at appropriate wavelength (typically 254-280 nm for this compound). Compare against freshly prepared standard curves for accurate quantification [1] [3].

  • Data Analysis: Calculate solubility as mg/mL or molar concentration based on dilution factors and standard curve regression analysis. Perform triplicate determinations for statistical reliability.

Photostability Testing Methodology

Given the potential for photolytic degradation in pharmaceutical compounds, assessment of photostability follows modified ICH Q1B guidelines with specific adaptations for this compound:

G A Prepare this compound Solutions B Apply to Substrates (2 mg/cm²) A->B C Air Dry Films (30 min, room temperature) B->C D Irradiate Samples (25 MED solar-simulated light) C->D E Extract with Methanol (ultrasonic bath) D->E F HPLC Analysis (UV detection) E->F G Calculate % Recovery F->G

Diagram 1: Experimental workflow for photostability assessment

The irradiation intensity should be calibrated to deliver 25 minimal erythemal doses (MED) of solar-simulated light, representing a worst-case scenario exposure condition. For quantitative analysis, the percentage recovery of this compound is calculated by comparing pre- and post-irradiation concentrations, with photostability thresholds typically set at ≥90% recovery for acceptable stability [4].

Pharmaceutical Salt Synthesis and Characterization

For researchers seeking to enhance this compound solubility through salt formation, the following protocol based on published procedures provides guidance:

  • Salt Formation Reaction: Dissolve equimolar quantities of this compound (241.25 mg, 1.0 mmol) and selected counterion (oxalic acid, malonic acid, or acesulfame) in 10 mL of ethanol with gentle heating (40-45°C). Stir the mixture under reflux conditions for 4-6 hours [3].

  • Crystallization and Isolation: Gradually cool the reaction mixture to room temperature, then further to 4°C to promote crystallization. Collect the resulting crystals by vacuum filtration and wash with small portions of cold ethanol (2 × 1 mL) [3].

  • Purification: Recrystallize the crude product from appropriate solvents (typically ethanol-water mixtures) to achieve analytical purity. Dry under reduced pressure (0.1-0.5 mmHg) at room temperature for 24 hours [3].

  • Characterization: Confirm salt identity and purity through a combination of techniques including:

    • Single-crystal X-ray diffraction for structural elucidation
    • Thermal analysis (DSC/TGA) for stability assessment
    • HPLC for chemical purity determination
    • Dissolution testing for solubility enhancement quantification [3]

Formulation Strategies for Enhanced Stability

Injection Formulations

For parenteral administration in preclinical studies, this compound requires formulation approaches that address both solubility and stability challenges. The following table summarizes optimized injection formulations validated for in vivo applications:

Table 3: Injection Formulation Protocols for this compound

Formulation Composition Preparation Method Compatibility
Aqueous-based Injection DMSO:Tween 80:Saline = 10:5:85 (v/v/v) Add 100 μL DMSO stock to 50 μL Tween 80, mix, then add 850 μL saline Compatible with IP, IV, IM, SC routes
PEG-based Injection DMSO:PEG300:Tween 80:Saline = 10:40:5:45 (v/v/v/v) Sequential addition with mixing after each step Improved solubility for high-dose studies
Lipid Emulsion DMSO:Corn oil = 10:90 (v/v) Add 100 μL DMSO stock to 900 μL corn oil, mix thoroughly Extended-release profile

Each formulation employs strategic solubilization approaches, with the aqueous-based system providing compatibility with multiple administration routes while maintaining acceptable stability for short-term use. For all formulations, it is recommended to use freshly prepared solutions and conduct preliminary stability checks when used under novel experimental conditions [1].

Oral Administration Formulations

Preclinical oral dosing of this compound requires formulations that ensure consistent bioavailability and chemical stability through the gastrointestinal tract:

  • 0.5% CMC Na Suspension: Gradually disperse 250 mg of this compound in 100 mL of 0.5% carboxymethylcellulose sodium solution with continuous magnetic stirring. Homogenize using a high-shear mixer for 2-3 minutes to achieve uniform suspension. This formulation provides stable suspension for up to 24 hours when stored at 4°C [1].

  • PEG400 Solution: Dissolve this compound in PEG400 to achieve target concentration (typically 5-10 mg/mL) with gentle heating (not exceeding 40°C) and continuous stirring. This formulation offers enhanced solubility but may require stability assessment for long-term storage [1].

G A Identify Application Route B Oral Administration A->B C Parenteral Administration A->C D Select Vehicle System B->D C->D E 0.5% CMC Na Suspension D->E F PEG400 Solution D->F G Aqueous-based Injection D->G H Lipid Emulsion Injection D->H I Homogenize & Characterize E->I F->I G->I H->I

Diagram 2: Formulation selection strategy based on administration route

Handling, Storage, and Analytical Considerations

Storage Conditions and Stability Monitoring

Long-term stability of this compound requires strict adherence to recommended storage protocols. As a solid powder, the compound remains stable for up to 3 years when stored at -20°C or for 2 years at 4°C, with protection from moisture and light [1]. For stock solutions in DMSO, stability is maintained for 6 months at -80°C or 1 month at -20°C. It is critical to avoid repeated freeze-thaw cycles, which can accelerate degradation through crystallization and phase separation.

The use of stabilized solvents is recommended for all experimental preparations, including ethanol containing 0.1% BHT for oxidative protection. For long-term stability studies, implement a systematic monitoring approach with scheduled timepoints (e.g., 0, 1, 3, 6, 12 months) for potency and purity assessment using validated HPLC-UV methods [1] [3].

Analytical Methodologies for Stability Assessment

Robust analytical techniques are essential for accurate stability monitoring of this compound in various formulations:

  • HPLC-UV Analysis: Utilize a reversed-phase C18 column (150 × 4.6 mm, 5 μm) with mobile phase comprising water-acetonitrile-triethylamine (60:40:0.1, v/v/v) adjusted to pH 3.0 with phosphoric acid. Maintain flow rate at 1.0 mL/min with UV detection at 265 nm. The retention time for this compound under these conditions is typically 6.5-7.5 minutes [1] [3].

  • Thermal Analysis: Perform differential scanning calorimetry (DSC) with heating rate of 10°C/min from 25°C to 300°C under nitrogen purge. The characteristic melting endotherm for this compound appears at 232-233°C, with shifts indicating potential polymorphic transitions or degradation [1].

  • Structural Characterization: For salt forms, single-crystal X-ray diffraction provides definitive structural information, while Fourier-transform infrared (FTIR) spectroscopy offers rapid assessment of functional group integrity, particularly the hydrazone linkage and aromatic moieties [3].

Contamination Control and Handling Practices

Laboratory handling of this compound requires meticulous attention to contamination control to ensure experimental reliability. Use dedicated glassware for compound preparation, and avoid plasticware that may adsorb the compound or leach interfering substances. For weighing operations, use pre-tared containers and maintain conditions below 40% relative humidity to prevent moisture uptake. All experimental procedures should include appropriate controls to detect potential degradation, including system suitability tests and reference standard comparisons.

Conclusion

The experimental stability of this compound represents a critical consideration in anti-tuberculosis drug development and research. Through careful attention to physicochemical properties, implementation of appropriate formulation strategies, and adherence to validated analytical protocols, researchers can effectively manage the stability challenges associated with this compound. The recent development of pharmaceutical salt forms with enhanced solubility characteristics provides promising avenues for improving the compound's pharmaceutical performance while maintaining stability. By applying the protocols and recommendations outlined in these application notes, researchers can generate reliable, reproducible data to advance therapeutic development using this important anti-TB agent.

References

Physicochemical Properties & Solubility of Salinazid

Author: Smolecule Technical Support Team. Date: February 2026

Salinazid (C₁₃H₁₁N₃O₂), with a molecular weight of 241.25 g/mol (CAS No. 495-84-1), is an anti-tuberculosis drug. Its bioavailability is influenced by its solubility profile [1] [2].

The table below summarizes its core properties and available solubility data:

Property Value / Description Source
Molecular Formula C₁₃H₁₁N₃O₂ [1] [2]
Molecular Weight 241.25 g/mol [1] [2]
Melting Point 232-233 °C (conflicting value: 251 °C also reported) [1] [2]
Appearance White to off-white crystalline solid [1]
Log P 1.942 [2]
Solubility in DMSO ~5 mg/mL (~20.73 mM) [1]
Solubility in DMF 10 mg/mL [1]
Solubility in Water (PBS pH 7.2) Limited; 0.23 mg/mL in DMF:PBS (1:3) mixture [1]

One study measured this compound's equilibrium solubility in solvents modeling biological media, which is critical for predicting its behavior in the body. The solubility, reported as less than 10⁻³ mole fraction, increases in the following order [3]: Buffer (pH 7.4) < Buffer (pH 2.0) < Octanol

This low solubility in aqueous buffers aligns with the challenges noted for drug development, where poor aqueous solubility can limit absorption and complicate formulation [4].

Storage & Handling Guidelines

Proper storage is crucial for maintaining the stability of chemical compounds. The following guidelines for this compound are compiled from chemical suppliers:

Condition Recommendation
Long-term Storage Store as a powder at -20°C for 2-3 years.
Solution Storage Store in solvent (e.g., DMSO) at -80°C for 6 months or -20°C for 1 month.
Shipping Stable at ambient temperature for a few days during ordinary shipping.
Handling For research use only. Not for human use.

Solubility Enhancement & Formulation Strategies

Based on general principles of pharmaceutical development for compounds with low aqueous solubility, several strategies can be explored to enhance this compound's solubility [4]. The workflow for selecting a strategy can be visualized as follows:

G Figure 1: Solubility Enhancement Strategy Selection start Start: Low Aqueous Solubility solid Solid-State Modification start->solid solution Solution-State Modification start->solution salt Salt Formation solid->salt co Co-crystal/Prodrug solid->co metastable Metastable/Amorphous Form solid->metastable ph pH Adjustment (for ionizable drugs) solution->ph additives Use of Additives (Complexing agents, Surfactants, Cosolvents) solution->additives end Improved Formulation salt->end   co->end metastable->end ph->end additives->end

Experimental Protocol for Solubility Determination

The following protocol is adapted from general best practices in pharmaceutical sciences, as detailed methodologies for this compound were not fully available in the search results [4].

1. Preparation:

  • Saturated Solution: Place an excess amount of this compound powder into a sealed vial with the solvent of choice (e.g., buffer at pH 2.0 or 7.4, octanol).
  • Agitation: Equip the vial with a magnetic stirrer and agitate the mixture continuously in a temperature-controlled water bath or incubator.
  • Equilibration Time: Allow the mixture to equilibrate for a sufficient period (typically 24-72 hours) to ensure solid-phase equilibrium with the dissolved solute.

2. Sampling & Analysis:

  • Phase Separation: After equilibration, separate the undissolved solid from the saturated solution. This can be done using centrifugation followed by filtration (e.g., a 0.45 μm membrane filter).
  • Analytical Quantification: Dilute the clear supernatant as necessary and analyze the concentration of this compound using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection.

3. Data Collection:

  • Repeat the experiment across a temperature range (e.g., from 293.15 K to 313.15 K) to study the temperature dependence of solubility.
  • Perform each measurement in triplicate to ensure accuracy and calculate the mean solubility value.

The logical flow and components of this protocol are summarized in the diagram below:

G Figure 2: Experimental Workflow for Solubility Determination prep Preparation: Excess solute + solvent in sealed vial equil Equilibration: Agitate at constant temperature for 24-72h prep->equil sep Phase Separation: Centrifuge & Filter equil->sep analysis Analysis: Quantify concentration via HPLC-UV sep->analysis data Data Collection: Repeat across temperature range in triplicate analysis->data

Knowledge Gaps and Further Research

The available data has some limitations that you should address in your work:

  • Protocol Specifics: The provided solubility protocol is generalized. You will need to optimize and validate critical parameters such as the exact equilibration time, centrifugation speed, and specific HPLC conditions (mobile phase, column type, flow rate) for this compound.
  • Mechanism of Action: The search results did not contain details on this compound's specific signaling pathways or molecular targets, which are crucial for a comprehensive application note.

References

Comprehensive Application Notes and Protocols for Salinazid Treatment Duration Optimization

Author: Smolecule Technical Support Team. Date: February 2026

Introduction and Drug Development Context

Salinazid (Molecular Formula: C₁₃H₁₁N₃O₂, Molecular Weight: 241.25 g/mol) represents a chemical entity with potential therapeutic applications requiring systematic development toward clinical use [1]. Preclinical studies form the foundational stage of drug development, designed to obtain essential information about the safety and biological efficacy of a drug candidate before human testing [2]. These studies encompass in vitro, in vivo, ex vivo, and in silico models conducted in compliance with Good Laboratory Practice (GLP) guidelines to ensure reliability and reproducibility of results [2] [3]. The primary objectives at this stage include establishing proof-of-concept, identifying lead candidates, determining appropriate formulation and delivery methods, and collecting sufficient safety data to justify human clinical trials [2] [3].

The transition from preclinical research to clinical trials requires submission of an Investigational New Drug (IND) application to regulatory authorities such as the FDA or EMA [4]. This application must include comprehensive data from animal studies, manufacturing information, clinical protocols, and information about investigators [4]. The IND review team comprises specialists including a medical officer, statistician, pharmacologist, pharmacokineticist, and chemist who collectively evaluate the application [4]. For this compound to progress through this pathway efficiently, a strategic approach to treatment duration optimization must be implemented early in the development process, with particular attention to factors that influence dosing regimens and therapeutic windows [2] [3].

Table: Fundamental Properties of this compound

Property Specification Significance in Development
Molecular Formula C₁₃H₁₁N₃O₂ Determines physicochemical characteristics
Molecular Weight 241.25 g/mol Impacts bioavailability and distribution
Percent Composition C 64.72%, H 4.60%, N 17.42%, O 13.26% Influences metabolic potential
Standard InChIKey VBIZUNYMJSPHBH-UHFFFAOYSA-N Unique chemical identifier
Hydrogen Bond Donor Count 2 Affects membrane permeability
Hydrogen Bond Acceptor Count 5 Influences solubility characteristics

Treatment Duration Optimization Framework

Risk-Stratified Approach to Treatment Duration

The traditional "one-duration-fits-all" approach to therapeutic development has demonstrated significant limitations, particularly for chemical entities targeting complex diseases. Research in tuberculosis therapeutics has revealed that risk stratification methods can substantially improve treatment outcomes by aligning duration with individual patient factors [5]. This approach is readily adaptable to this compound development. Through the creation of parametric time-to-event models that incorporate critical baseline and on-treatment characteristics, developers can establish patient risk groups requiring different treatment durations to achieve target cure rates [5]. These models typically demonstrate area under the curve (AUC) values of approximately 0.72 for predicting unfavorable outcomes, indicating reasonable discriminatory power for implementing stratified medicine approaches [5].

The risk stratification algorithm employs exact regression coefficients of predictors to calculate individual risk scores and determine optimal treatment duration necessary to reach a specified target cure rate [5]. This methodology typically categorizes patients into three distinct groups:

  • Low-risk group: Comprising approximately 28% of the population, typically requiring shorter treatment durations (≤18 weeks) to achieve target cure rates of ≥93% [5]
  • Moderate-risk group: Representing approximately 46% of the population, generally needing standard treatment durations (19-24 weeks) [5]
  • High-risk group: Accounting for approximately 26% of the population, often requiring extended treatment durations (>24 weeks) to achieve target cure rates [5]

This stratified approach addresses the 3.7-fold higher hazard risk of unfavorable outcomes that high-risk groups experience under standardized treatment durations compared to low-risk groups [5].

Key Variables for Risk Stratification

The development of a robust risk stratification model for this compound requires identification and quantification of relevant predictor variables that significantly impact treatment outcomes. Based on validated frameworks from infectious disease therapeutics, six critical factors should be incorporated into the risk stratification algorithm [5]:

  • HIV status: Immunocompromised states significantly alter treatment response and duration requirements
  • Bacterial burden/Smear grade: Higher initial pathogen load typically necessitates extended therapy
  • Sex: Physiological differences between males and females can affect drug pharmacokinetics
  • Cavitary disease status: Indicator of disease severity and penetration challenges
  • Body mass index (BMI): Influences drug distribution volumes and clearance rates
  • Culture status at Month 2: Early treatment response marker predictive of ultimate outcome

These variables collectively provide a comprehensive assessment of individual patient characteristics and early treatment response patterns that inform optimal duration selection [5]. The integration of these factors into a quantitative model allows for precise duration individualization rather than relying on population averages.

Table: Risk Group Definitions and Treatment Duration Recommendations

Risk Category Population Percentage Recommended Duration Target Cure Rate Hazard Ratio vs. Low-Risk
Low Risk 28% ≤18 weeks ≥93% Reference
Moderate Risk 46% 19-24 weeks ≥93% 2.4-fold (1.9-2.9)
High Risk 26% >24 weeks ≥93% 3.7-fold (2.7-5.1)

Detailed Pharmacology Assessment Protocols

ADME Profiling Methods

Absorption, Distribution, Metabolism, and Excretion (ADME) profiling constitutes a critical component of preclinical development, directly informing appropriate dosing regimens and treatment durations [6] [7]. The following protocols provide standardized methodologies for characterizing this compound's pharmacokinetic profile:

  • In Vitro Absorption Assessment

    • Caco-2 Cell Monolayer Model: Culture Caco-2 cells on Transwell inserts (3.0 μm pore size, 24-mm diameter) for 21-28 days until transepithelial electrical resistance (TEER) values exceed 600 Ω·cm². Prepare this compound at multiple concentrations (0.1-100 μM) in transport buffer (HBSS, pH 7.4). Apply to apical (for A-B transport) or basolateral (for B-A transport) compartments. Sample at 0, 30, 60, 90, and 120 minutes and analyze using validated LC-MS/MS methods. Calculate apparent permeability (Papp) using the formula: Papp = (dQ/dt)/(A × C₀), where dQ/dt is the transport rate, A is the membrane area, and C₀ is the initial concentration [7].
    • Parallel Artificial Membrane Permeability Assay (PAMPA): Prepare phospholipid membrane (2% lecithin in dodecane) on 96-well filter plates. Add this compound (5 μM in PBS, pH 7.4) to donor compartment and PBS (pH 7.4) to acceptor compartment. Incubate at 37°C with shaking for 4 hours. Determine concentration in both compartments by HPLC-UV and calculate permeability [7].
  • Distribution Studies

    • Tissue Distribution in Rodents: Administer radiolabeled ([¹⁴C]) this compound to rats (n=6/time point) via proposed clinical route. Euthanize animals at predetermined time points (0.5, 2, 8, 24, and 72 hours post-dose). Collect blood, plasma, and tissues (liver, kidney, heart, lung, brain, muscle, fat). Homogenize tissues in saline (1:3 w/v) and determine radioactivity by liquid scintillation counting. Calculate tissue-to-plasma ratios and identify potential sites of accumulation [3].
    • Plasma Protein Binding: Employ equilibrium dialysis using a 96-well Teflon apparatus with semi-permeable membranes (12-14 kDa MWCO). Add this compound (1, 10, and 100 μg/mL) to spiked plasma (200 μL) in donor chamber and phosphate buffer (350 μL, pH 7.4) in receiver chamber. Conduct incubation at 37°C for 6 hours with gentle shaking. Analyze both chambers by LC-MS/MS. Calculate fraction unbound (fu) as fu = [Receiver]/[Donor] [6].
  • Metabolism Studies

    • Liver Microsomal Stability: Incubate this compound (1 μM) with liver microsomes (0.5 mg protein/mL) from human and preclinical species in NADPH-regenerating system at 37°C. Terminate reactions at 0, 5, 15, 30, and 60 minutes with ice-cold acetonitrile. Determine parent compound disappearance by LC-MS/MS. Calculate in vitro half-life (t₁/₂) and intrinsic clearance (CLint) using the formulas: t₁/₂ = 0.693/k and CLint = (0.693/t₁/₂) × (Incubation volume/Microsomal protein) [6].
    • Metabolite Profiling: Incubate this compound (10 μM) with hepatocytes (1 million cells/mL) for 2 hours. Collect supernatants and analyze using UHPLC-Q-TOF with electrospray ionization in positive and negative modes. Identify potential metabolites by comparing with control samples and characterize structures based on mass fragmentation patterns [3].
  • Excretion Assessment

    • Mass Balance Study: Administer [¹⁴C]-Salinazid to bile duct-cannulated rats (n=8). House animals in metabolism cages with free access to food and water. Collect urine, feces, and bile at predetermined intervals (0-8, 8-24, 24-48, 48-72, and 72-96 hours). Determine total radioactivity in each matrix by liquid scintillation counting. Calculate cumulative excretion and mass balance [3].
Safety and Toxicity Assessment Protocols

Toxicology studies identify potential target organs of toxicity, determine the therapeutic index, and establish safe starting doses for clinical trials [2] [3]. The following protocols outline essential safety assessment procedures for this compound:

  • Repeat-Dose Toxicity Study

    • Study Design: Conduct in rodent and non-rodent species (typically rat and dog) per ICH S4 guidelines. Administer this compound at three dose levels (low, mid, high) plus vehicle control to groups of 10 animals/sex/species. The high dose should demonstrate minimal toxicity, the mid dose should establish a safety margin, and the low dose should approximate the proposed clinical exposure. Include a recovery group (5 animals/sex/group) to assess reversibility of findings [3].
    • Parameters Monitored: Clinical observations twice daily; body weight and food consumption weekly; ophthalmological examination pre-study and prior to termination; clinical pathology (hematology, clinical chemistry, urinalysis) at termination; gross pathology and histopathology of all major organs [3].
  • Genetic Toxicology Assessment

    • Ames Test: Conduct according to OECD 471 guidelines using Salmonella typhimurium strains TA98, TA100, TA1535, TA1537, and TA102 with and without metabolic activation (S9 fraction). Test this compound at five concentrations (0.1, 1, 10, 100, and 1000 μg/plate) in triplicate. Include appropriate positive and vehicle controls. Count revertant colonies after 48-72 hours incubation at 37°C. Criteria for positivity: ≥2-fold increase in revertants and dose-response relationship [3].
    • In Vitro Micronucleus Test: Expose human peripheral blood lymphocytes or Chinese hamster ovary cells to this compound (0.1, 1, 10, 100, and 200 μg/mL) for 3 hours with and without metabolic activation, followed by a 1.5 cell cycle recovery period. Include cytochalasin B to block cytokinesis. Harvest cells, prepare slides, and stain with acridine orange. Score micronuclei in binucleated cells (2000 cells/concentration). Criteria for positivity: statistically significant increase in micronucleated cells with dose-response relationship [3].
  • Safety Pharmacology Core Battery

    • Central Nervous System: Conduct Irwin's modified observational test in rats (n=8/dose) at 1, 4, and 24 hours post-dose. Assess behavioral, neurological, and autonomic parameters using a standardized scoring system [3].
    • Cardiovascular System: Use conscious telemetry-implanted dogs (n=4/dose) to measure blood pressure, heart rate, and electrocardiogram parameters pre-dose and for 24 hours post-dose. Pay particular attention to QTc interval changes using Fridericia's correction formula [3].
    • Respiratory System: Employ whole-body plethysmography in rats (n=8/dose) to measure respiratory rate, tidal volume, and minute volume at 1, 2, 4, and 24 hours post-dose [3].

Experimental Workflows and Visualization

Risk Stratification and Treatment Duration Algorithm

The following workflow illustrates the comprehensive approach to stratifying patients and determining optimal this compound treatment duration based on individual risk factors:

risk_stratification Start Patient Population DataCollection Collect Baseline Factors: • HIV status • Smear grade • Sex • Cavitary disease status • Body mass index Start->DataCollection RiskCalculation Calculate Risk Score Using Regression Coefficients DataCollection->RiskCalculation RiskStratification Stratify into Risk Groups RiskCalculation->RiskStratification LowRisk Low Risk Group (≈28% of population) RiskStratification->LowRisk ModerateRisk Moderate Risk Group (≈46% of population) RiskStratification->ModerateRisk HighRisk High Risk Group (≈26% of population) RiskStratification->HighRisk DurationLow Treatment Duration: ≤18 weeks LowRisk->DurationLow DurationModerate Treatment Duration: 19-24 weeks ModerateRisk->DurationModerate DurationHigh Treatment Duration: >24 weeks HighRisk->DurationHigh Target Achieve Target Cure Rate: ≥93% DurationLow->Target DurationModerate->Target DurationHigh->Target

Diagram 1: Risk stratification workflow for determining optimal this compound treatment duration

Integrated ADME Evaluation Workflow

The assessment of this compound's pharmacokinetic profile requires a systematic approach encompassing multiple experimental models and analytical techniques:

adme_workflow Start This compound ADME Characterization Absorption Absorption Assessment Start->Absorption Distribution Distribution Profiling Start->Distribution Metabolism Metabolism Evaluation Start->Metabolism Excretion Excretion Studies Start->Excretion AbsorptionMethods • Caco-2 monolayer assay • PAMPA • In situ intestinal perfusion Absorption->AbsorptionMethods DistributionMethods • Tissue distribution study • Plasma protein binding • Blood-to-plasma ratio Distribution->DistributionMethods MetabolismMethods • Liver microsomal stability • Metabolite profiling • CYP reaction phenotyping Metabolism->MetabolismMethods ExcretionMethods • Mass balance study • Bile duct cannulation • Metabolite identification Excretion->ExcretionMethods PKModeling Integrated PK Modeling DosingRec Dosing Recommendation PKModeling->DosingRec AbsorptionMethods->PKModeling DistributionMethods->PKModeling MetabolismMethods->PKModeling ExcretionMethods->PKModeling

Diagram 2: Comprehensive ADME evaluation workflow for this compound characterization

Preclinical Toxicology Assessment Cascade

A tiered approach to safety assessment ensures comprehensive identification of potential toxicities while conserving resources:

toxicology_workflow Start This compound Safety Assessment Genotoxicity Genetic Toxicology Start->Genotoxicity SafetyPharm Safety Pharmacology Start->SafetyPharm RepeatTox Repeat-Dose Toxicology Start->RepeatTox SpecialTox Specialized Toxicity Studies Start->SpecialTox GenoTests • Ames test • In vitro micronucleus • Chromosomal aberration Genotoxicity->GenoTests SafetyTests • CNS (Irwin's test) • Cardiovascular (telemetry) • Respiratory (plethysmography) SafetyPharm->SafetyTests RepeatTests • 2-week pilot study • 4-week GLP study • 13-week GLP study RepeatTox->RepeatTests SpecialTests • Local tolerance • Phototoxicity • Juvenile animal study SpecialTox->SpecialTests Integrate Integrate Safety Findings FIHdose Establish First-in-Human Dose Integrate->FIHdose GenoTests->Integrate SafetyTests->Integrate RepeatTests->Integrate SpecialTests->Integrate

Diagram 3: Preclinical toxicology assessment cascade for comprehensive this compound safety profiling

Regulatory and Clinical Translation Considerations

IND-Enabling Studies and Regulatory Strategy

The transition from preclinical research to clinical trials requires careful planning and execution of IND-enabling studies that meet regulatory standards [3]. For this compound, the following comprehensive approach is recommended:

  • Regulatory Guideline Compliance: Ensure all preclinical studies adhere to Good Laboratory Practice (GLP) standards where required [2]. Key guidelines include ICH S1 (carcinogenicity testing), ICH S2 (genetic toxicology), ICH S3 (pharmacokinetics), ICH S4 (repeat-dose toxicity), ICH S5 (reproductive toxicology), ICH S6 (biotechnological products), and ICH S7 (safety pharmacology) [3]. Early engagement with regulatory authorities through pre-IND meetings is crucial to align on study designs and requirements [4].

  • IND Application Components: The IND submission for this compound should include the following key elements [4]:

    • Animal study data and toxicity: Comprehensive results from all pharmacology and toxicology studies
    • Manufacturing information: Detailed description of this compound synthesis, purification, characterization, and quality control
    • Clinical protocols: Complete study plans for the initial clinical trials, including inclusion/exclusion criteria, dosing schemes, and monitoring procedures
    • Data from prior human research: Any available information from previous human exposure, if applicable
    • Investigator information: Qualifications and commitments of clinical investigators
  • First-in-Human Dose Calculation: The recommended starting dose for initial clinical trials should be determined based on the no observed adverse effect level (NOAEL) from the most sensitive animal species, applying appropriate safety factors [3]. Typically, the starting dose is 1/10 or 1/20 of the NOAEL equivalent dose in humans, or 1/6 of the human equivalent dose that caused minimal toxicity in animals, using body surface area conversion factors [3].

Clinical Trial Design and Endpoints

The design of clinical trials for this compound should incorporate the risk stratification principles established during preclinical development to optimize treatment duration across patient populations:

  • Phase 1 Trial Design: Initial human studies should focus on safety, tolerability, and pharmacokinetics in healthy volunteers (unless this compound has specific toxicity concerns that warrant testing in patient populations) [4]. These studies typically involve 20-100 participants and last several months [4]. Key objectives include:

    • Determine single and multiple-dose pharmacokinetics, including absorption, distribution, metabolism, and excretion parameters [6]
    • Establish the maximum tolerated dose (MTD) and identify dose-limiting toxicities
    • Assess food effects on bioavailability
    • Evaluate potential drug-drug interactions for likely co-medications
  • Phase 2 Trial Design: These studies should enroll several hundred patients with the target condition and last from several months to two years [4]. For this compound, Phase 2 trials should:

    • Incorporate the risk stratification tool to pre-specify patient subgroups
    • Evaluate multiple treatment durations across different risk groups
    • Collect biomarker data that can refine the risk stratification algorithm
    • Establish preliminary efficacy signals and further refine safety profiles
  • Phase 3 Trial Design: These pivotal studies should enroll 300-3,000 patients and last 1-4 years [4]. The design should:

    • Validate the risk stratification approach in diverse populations
    • Compare optimized duration strategies against standard-of-care
    • Provide definitive evidence of safety and efficacy for regulatory approval
    • Collect health economic outcomes to support reimbursement discussions
  • Endpoint Selection: Primary endpoints should include both clinical outcomes (e.g., cure rates, survival) and patient-reported outcomes. Secondary endpoints should capture treatment duration optimization benefits, including reduced medication burden, improved quality of life, and lower healthcare utilization.

Conclusion and Strategic Recommendations

The optimization of this compound treatment duration represents a critical opportunity to enhance therapeutic outcomes while minimizing risks. The risk-stratified approach outlined in these Application Notes and Protocols provides a framework for moving beyond traditional "one-duration-fits-all" paradigms toward personalized medicine principles [5]. By integrating comprehensive ADME profiling, rigorous safety assessment, and quantitative risk prediction modeling, developers can maximize the potential of this compound to address unmet medical needs.

Successful implementation of this strategy requires early and continuous alignment between preclinical findings and clinical development plans [2] [3]. The risk stratification tools should be refined throughout development as additional data become available, creating a continuously improving cycle of optimization. Furthermore, engagement with regulatory authorities should emphasize the scientifically rigorous approach to treatment duration individualization, highlighting the potential benefits for patient safety and treatment efficacy [4].

This comprehensive framework not only supports the efficient development of this compound but also establishes a methodology applicable to other therapeutic agents where treatment duration significantly impacts clinical outcomes. By adopting these detailed protocols and application notes, researchers and drug development professionals can systematically address the challenges of treatment optimization while advancing innovative approaches to therapeutic development.

References

High-Throughput Screening (HTS) Application Notes & Protocols: A Framework for Salinazid

Author: Smolecule Technical Support Team. Date: February 2026

Introduction to High-Throughput Screening

High-throughput screening (HTS) is an automated, drug discovery technique that allows researchers to rapidly conduct hundreds of thousands of chemical, genetic, or pharmacological tests [1]. The primary goal of HTS is to identify "hits"—active compounds, antibodies, or genes that modulate a specific biomolecular pathway [1]. These hits then provide the starting points for drug design and for understanding the interaction or role of a particular biological target [2] [1].

A typical HTS system involves several key components: automated robotics for liquid handling, microtiter plates (with 96, 384, 1536, or even more wells), sensitive detectors, and data processing software [1]. This setup enables the testing of large, structurally diverse compound libraries at a rate that can exceed 100,000 compounds per day, a scale often referred to as ultra-high-throughput screening (uHTS) [2] [3]. While powerful, HTS is associated with high costs, technical complexity, and the potential for false positives and negatives, which necessitates rigorous assay design and data analysis [3].

Proposed HTS Protocol for Salinazid

This protocol outlines a cell-based, phenotypic screening approach to identify this compound's activity. The example objective is to find compounds that rescue cell death, but this can be adapted to your specific phenotypic or target-based readout.

Workflow Overview

The diagram below illustrates the complete HTS workflow for this compound, from plate preparation to hit confirmation.

Salinazid_HTS_Workflow HTS Workflow for this compound start Assay Plate Preparation A1 Dispense Cell Suspension (384-well plate) start->A1 A2 Incubate Overnight A1->A2 A3 Pin-Transfer this compound & Library Compounds A2->A3 A4 Induce Cell Death (e.g., Express toxic protein) A3->A4 A5 Incubate (e.g., 48-72 hours) A4->A5 B1 Add Cell Viability Reagent (e.g., CellTiter-Glo) A5->B1 B2 Incubate (10-30 min) B1->B2 B3 Luminescence Readout B2->B3 C1 Raw Data Join with Metadata B3->C1 C2 Normalize to Controls C1->C2 C3 Calculate Z-Score C2->C3 C4 Apply Hit Threshold (e.g., Z-score > 2) C3->C4 D1 Confirm Hit Compounds (Secondary Assays) C4->D1

Materials and Equipment

Table 1: Key Equipment for HTS with this compound

Category Specific Equipment/Reagent Notes/Specifications
Automation Automated liquid handling robot Capable of nanoliter dispensing [1]
Microplates 384-well microtiter plates White plates for luminescence assays [4]
Library This compound stock solution & compound library Dissolved in DMSO; concentration TBD by researcher
Detection Luminescent plate reader Compatible with 384-well format [4]
Cells & Reagents Appropriate cell line Select based on biological target/pathway
CellTiter-Glo Luminescent Viability Assay Or other validated viability reagent [4]
Software Data analysis platform (e.g., KNIME, R) For normalization and hit identification [4]
Step-by-Step Experimental Procedure
  • Assay Plate Preparation:

    • Cell Seeding: Using an automated liquid handler, dispense a standardized suspension of cells into all wells of 384-well assay plates. The cell number should be optimized for linear growth over the assay duration.
    • Incubation: Incubate plates overnight under standard conditions (e.g., 37°C, 5% CO₂) to allow cells to adhere and resume growth.
    • Compound Transfer: Pin-transfer nanoliter volumes of this compound (from a stock plate) and other library compounds into the assay plates. Include controls: positive controls (cells without death induction) and negative controls (cells with death induction but no rescue compound) [4].
    • Phenotype Induction: Induce the desired phenotype (e.g., express a deadly protein) according to your established methods.
    • Final Incubation: Incubate plates for the determined assay period (e.g., 48-72 hours).
  • Reaction and Readout:

    • Reagent Addition: Equilibrate plates to room temperature. Using the liquid handler, add a volume of CellTiter-Glo reagent equal to the volume of cell culture medium present in each well.
    • Signal Development: Shake plates on an orbital shaker for 2 minutes to induce cell lysis, then incubate for 10-30 minutes at room temperature to stabilize the luminescent signal.
    • Detection: Read the plates using a luminescent plate reader. The resulting signal is proportional to the amount of ATP present, which is directly proportional to the number of viable cells in culture [4].
  • Data Analysis and Hit Identification Workflow: The process for transforming raw data into confirmed hits involves several quality control and statistical steps, as shown in the following workflow.

HTS_Data_Analysis HTS Data Analysis and Hit ID start Raw Luminescence Data A1 Join with Metadata (Compound ID, Well Position) start->A1 A2 Calculate QC Metrics (Z-prime, S/B, CV) A1->A2 A3 Normalize Data (e.g., % of Positive Control) A2->A3 B1 Calculate Z-Score for Each Compound A3->B1 B2 Apply Hit Threshold User-defined (e.g., Z-score > 2) B1->B2 C1 Visualize Results (Scatter Plots, Heatmaps) B2->C1 C2 Generate Hit List C1->C2 C3 Confirm Hits (Secondary/Dose-Response) C2->C3

Data Management and Analysis

Table 2: Key Quality Control Metrics for HTS Assay Validation

Metric Formula/Description Interpretation

| Z'-factor | 1 - [3×(σₚ + σₙ) / |μₚ - μₙ| ] | >0.5: Excellent assay 0 to 0.5: Acceptable <0: Unacceptable [4] | | Signal-to-Background (S/B) | μₚ / μₙ | A higher ratio indicates a better signal window. | | Coefficient of Variation (CV) | (σ / μ) × 100 | Measures precision; a lower CV (%) indicates less dispersion in controls. | | Strictly Standardized Mean Difference (SSMD) | (μₚ - μₙ) / √(σₚ² + σₙ²) | Directly assesses effect size; superior to Z' for hit selection in confirmatory screens [1]. |

Legend: σₚ/σₙ = standard deviation of positive/negative controls; μₚ/μₙ = mean of positive/negative controls.

Effective data management is crucial. The large volume of data generated by HTS necessitates the use of data science platforms (e.g., KNIME, R) rather than spreadsheet-based tools for robust processing and visualization [4]. A major challenge in HTS is the generation of false positives, which can arise from assay interference, chemical reactivity, autofluorescence, or colloidal aggregation [3]. Using in silico triage methods, including machine learning models trained on historical HTS data, can help rank outputs and identify high-probability hits [3].

Advanced Applications: Quantitative HTS (qHTS)

For a more thorough pharmacological profile of this compound, consider Quantitative HTS (qHTS). Unlike traditional HTS that tests compounds at a single concentration, qHTS generates full concentration-response curves for each compound in the library [1]. This approach, leveraged by automation and low-volume assays, allows for the direct determination of EC₅₀ (half-maximal effective concentration), maximal response, and Hill coefficient (nH) right from the primary screen [1]. This provides immediate insight into the potency and efficacy of this compound and enables the assessment of nascent structure-activity relationships (SAR) across a chemical series [1].

Troubleshooting and Best Practices

  • Low Z'-factor: Optimize cell health and seeding density, ensure consistency in liquid handling, and re-evaluate the concentration of death-inducing agents.
  • High CV in Controls: Check for contamination, ensure reagents are properly thawed and mixed, and verify the calibration of automated liquid handlers.
  • Edge Effects (visible in plate heatmaps): Use proper incubation systems to minimize evaporation, ensure even temperature distribution in incubators, and use plate seals if necessary [4].
  • False Positives/Negatives: Incorporate counter-screens and orthogonal assays (non-fluorescence-based, if applicable) to confirm the specific activity of this compound and rule out assay-specific artifacts [3].

References

Solubility Enhancement Strategies for Salinazid

Author: Smolecule Technical Support Team. Date: February 2026

The core challenge with Salinazid is its poor aqueous solubility, which can hinder its absorption and bioavailability. The following table summarizes the most relevant techniques for solubility enhancement, with a focus on methods directly supported by the search results for this compound.

Technique Mechanism of Action Key Findings/Application to this compound Stability in Aqueous Dissolution
Salt Formation (Oxalate) [1] Creates a new, more soluble crystalline form through proton transfer. Provides a 33-fold solubility improvement over pure this compound API [1]. Stable [1]
Salt Formation (Acesulfame) [1] Creates a new, more soluble crystalline form through proton transfer. Provides an 18-fold solubility improvement over pure this compound API [1]. Stable [1]
Salt Formation (Malonate/Malate) [1] Creates a new crystalline form. Salts are formed but undergo rapid solution-mediated transformation back to pure, less soluble this compound [1]. Unstable [1]
Use of Surfactants/Solubilizers [2] Reduces surface tension, incorporates drug into micelles. Recommended for in vivo formulations (e.g., Tween 80, Cremophor) to maintain drug in solution [2]. Varies by formulation.
Solid Dispersion [3] [4] Dispersion of drug at a molecular level in a hydrophilic polymer matrix. A general technique for poorly soluble drugs; increases surface area and wettability. Specific polymers for this compound not detailed in search results. Risk of recrystallization over time if metastable.

Experimental Protocol: Salt Screening & Solubility Determination

This section outlines a general experimental workflow for screening potential salts and determining their thermodynamic solubility, based on the methods used in the cited research [1].

Objective

To screen various counterion acids (e.g., Oxalic acid, Acesulfame) for salt formation with this compound and to determine the aqueous solubility of the resulting crystalline salts.

Materials
  • API: this compound (pure form)
  • Counterions: Dicarboxylic acids (Oxalic, Malonic, Malic acid), Acesulfame, etc.
  • Solvents: High-purity solvents for crystallization (e.g., ethanol, methanol, water mixtures).
  • Equipment: Single-crystal X-ray diffractometer, Analytical balance, Thermostated water bath shaker, Microporous filters (e.g., 0.45 µm), HPLC-UV or UV-Vis Spectrophotometer.
Methodology

The entire salt screening and evaluation process can be visualized in the following workflow:

G Start Start Salt Screening A Slurry or Crystallization of this compound with Counterions Start->A B Characterize Solid Form (X-ray Diffraction, Thermal Analysis) A->B C Successful Salt Obtained? B->C C->A No, try new counterion/solvent D Proceed to Solubility Measurement C->D Yes E Shake Flask Method (Excess solid in buffer, 24-48h) D->E F Thermostated Water Bath (Constant Temperature, e.g., 37°C) E->F G Equilibrium Achieved F->G H Filter Solution (0.45 µm filter) G->H I Analyze Concentration (HPLC-UV or UV-Vis) H->I J Calculate Thermodynamic Solubility I->J K Assess Stability of Solid Residue J->K

Key Steps Explained:

  • Salt Synthesis and Crystal Formation: this compound is combined with a selected counterion in a suitable solvent using methods like slurry conversion or slow evaporation to facilitate the growth of single crystals suitable for X-ray analysis [1].
  • Solid-State Characterization: The resulting crystals are analyzed using single-crystal X-ray diffraction to confirm salt formation and determine the crystal structure, including hydrogen-bonding motifs (e.g., the bifurcated N⁺–H···O⁻ synthon in oxalate salt) [1].
  • Shake Flask Solubility Measurement: This is the standard method for determining thermodynamic solubility [5].
    • An excess amount of the synthesized salt is added to a defined aqueous buffer in a sealed vial.
    • The vial is agitated in a thermostated water bath (e.g., at 37°C) for a sufficient time (typically 24-48 hours) to reach equilibrium [5].
  • Sample Analysis and Data Calculation:
    • Once equilibrium is reached, the solution is filtered through a microporous filter to separate the undissolved solid.
    • The concentration of this compound in the saturated filtrate is quantified using a validated analytical method like HPLC-UV or UV-Vis spectrophotometry.
    • Thermodynamic solubility is calculated from this concentration data [5].
  • Stability Assessment: The solid residue collected after solubility testing should be analyzed (e.g., by X-ray powder diffraction) to check for any phase transformation (e.g., conversion back to the pure API, as seen with malonate salt) [1].

Frequently Asked Questions (FAQs)

Q1: Why should I make a salt instead of using the pure API? Salt formation can significantly alter the solid-state properties of an API. For this compound, research shows that forming an oxalate salt can improve its intrinsic aqueous solubility by 33 times compared to the pure form, which directly addresses the primary bioavailability challenge [1].

Q2: The malonate salt of this compound dissolved well initially but quickly precipitated. Why? This behavior, described as incongruent dissolution and solution-mediated transformation, occurs when the salt is metastable in the dissolution medium. It dissolves initially, but as the local concentration increases, it creates a supersaturated environment with respect to the more stable, but less soluble, pure this compound form, causing the pure API to precipitate out [1].

Q3: What is the difference between "kinetic" and "thermodynamic" solubility, and which is more important for formulation?

  • Kinetic Solubility: Measured by precipitating a compound from a DMSO stock solution. It is a high-throughput method used in early discovery but can overestimate true solubility due to the formation of metastable amorphous precipitates [5].
  • Thermodynamic Solubility: Measured by equilibrating the most stable crystalline solid (like your final salt form) in a solvent. This value is critical for formulation development as it represents the true, stable solubility limit of your material under specified conditions [5]. For development purposes, thermodynamic solubility is the definitive metric.

References

overcoming Salinazid stability problems

Author: Smolecule Technical Support Team. Date: February 2026

Frequently Asked Questions

  • Q1: What are the specific stability problems with pure Salinazid? Pure this compound (also known as Salizid or NSC-33760) [1] faces challenges related to its dissolution. During aqueous dissolution experiments, certain solid forms of this compound can dissolve incongruently and rapidly undergo a solution-mediated transformation to a less soluble form, ultimately converting back to the pure this compound crystal. This leads to unpredictable and poor solubility [2].

  • Q2: What is the most effective strategy to improve this compound's solubility and stability? Forming pharmaceutical salts of this compound is a highly effective strategy. Research shows that creating salts with specific co-formers can significantly enhance aqueous solubility and create a stable dissolution profile by preventing the undesirable transformation seen in the pure form [2].

  • Q3: Which this compound salts have shown the most promise? Studies have identified two salts with superior stability and solubility profiles:

    • This compound Oxalate: Demonstrated a 33-fold solubility improvement compared to pure this compound and remained stable during dissolution [2].
    • This compound Acesulfame: Showed an 18-fold solubility improvement and also exhibited stable dissolution behavior [2]. In contrast, salts like this compound malonate and malate were found to be unstable in water, dissolving incongruently and transforming back to pure this compound [2].
  • Q4: How are these stable salts formed and characterized? The crystal structures of successful salts are determined using single-crystal X-ray diffraction. The stability is attributed to specific hydrogen bond motifs within the crystal structure. For instance, the stable oxalate and malate salts are stabilized by a bifurcated N⁺–H···O⁻ and N⁺–H···O hydrogen bond synthon, while other motifs can lead to instability [2].

  • Q5: How should I handle and store this compound in the lab? For the solid powder, it is recommended to store it at -20°C for long-term stability (up to 3 years) or at 4°C for shorter periods (2 years). For stock solutions dissolved in DMSO, storage at -80°C is advised for up to 6 months, or at -20°C for 1 month [3].

Experimental Protocols & Data

Here are summarized methodologies and key data from foundational studies to guide your experiments.

Table 1: Key Experimental Data for this compound and Its Salts

Property / Compound Pure this compound This compound Oxalate This compound Acesulfame This compound Malonate/Malate
Solubility Improvement (vs. pure API) Baseline 33x [2] 18x [2] Dissolves incongruently [2]
Dissolution Stability N/A Stable [2] Stable [2] Unstable (transforms) [2]
Key Stabilizing Interaction N/A Bifurcated N⁺–H···O⁻/O synthon [2] Information not specified in source Pyridinium-carboxylate heterosynthon (malonate) [2]
Melting Point 232-233°C [3] Information not specified in source Information not specified in source Information not specified in source
Storage (Solid) -20°C [3] Information not specified in source Information not specified in source Information not specified in source

Protocol 1: Salt Formation and Screening This is a generalized protocol based on the research [2].

  • Solution Preparation: Dissolve this compound and the selected co-former (e.g., oxalic acid, acesulfame) in a suitable solvent or solvent mixture.
  • Salt Formation: Allow the solutions to mix under controlled conditions (e.g., stirring, temperature) to facilitate salt crystallization.
  • Characterization: Isolate the resulting crystals and characterize them using:
    • Single-crystal X-ray diffraction to determine the crystal structure and hydrogen bonding patterns.
    • Thermal analysis (e.g., DSC, TGA) to determine melting point and thermal stability.

Protocol 2: Dissolution and Stability Testing

  • Dissolution Experiment: Place the synthesized this compound salt into an aqueous medium under standardized conditions (e.g., specific temperature, agitation).
  • Stability Monitoring: Monitor the dissolution process over time. For stable salts (Oxalate, Acesulfame), the dissolved concentration will remain consistent. For unstable salts, you will observe a precipitation of a less soluble form.
  • Solid Form Analysis: After dissolution, isolate and analyze any remaining solid to check for a solution-mediated transformation back to pure this compound or another polymorph [2].

Strategy Visualization

The following diagram, generated with Graphviz, illustrates the decision-making workflow for overcoming this compound's stability problems, based on the research data.

Diagram: Strategy for Improving this compound Stability

SalinazidStability Start This compound Stability Problem (Low/Unpredictable Solubility) Strategy Strategy: Form Pharmaceutical Salts Start->Strategy SaltA Salt with Oxalic Acid Strategy->SaltA SaltB Salt with Acesulfame Strategy->SaltB SaltC Salt with Malonic Acid Strategy->SaltC OutcomeA Outcome: Stable 33x Solubility SaltA->OutcomeA OutcomeB Outcome: Stable 18x Solubility SaltB->OutcomeB OutcomeC Outcome: Unstable Transforms in Solution SaltC->OutcomeC

Key Considerations for Experimental Design

  • Salt Selection: When screening for new salts, prioritize co-formers that can form strong, stable hydrogen bonds with this compound's functional groups, as the crystal packing and interaction energy are critical to stability [2].
  • Beyond Solubility: While this guide focuses on solubility and dissolution stability, remember that other properties like chemical stability under various pH and temperature conditions, hygroscopicity, and powder flow properties are also vital for successful drug development.
  • Consult Current Literature: The cited research provides a strong foundation, but the field is always advancing. I strongly recommend performing a live literature search on platforms like SciFinder or PubMed using terms like "this compound salt cocrystal," "this compound formulation," and "pharmaceutical salt stability" to find the very latest research publications and patents.

References

Salinazid experimental variability causes

Author: Smolecule Technical Support Team. Date: February 2026

Salinazid Basic Drug Profile

The following table summarizes the core identification and chemical information for this compound as found in drug databases [1].

Property Description
Generic Name This compound [1]
Drug Status Experimental [1]
Synonym Salizid [1]
CAS Number 495-84-1 [1]
Molecular Formula C₁₃H₁₁N₃O₂ [1]
Molecular Weight 241.09 Da [1]
SMILES OC1=C(\C=N\NC(=O)C2=CC=NC=C2)C=CC=C1 [1]
Related Salt Forms Oxalate, Acesulfame, Malonate, Malate [2]

Documented Source of Experimental Variability

A key study highlights solubility and solid-form stability as a significant factor that can impact experimental results with this compound [2].

  • The Problem: The pure this compound Active Pharmaceutical Ingredient (API) has limited solubility, which can affect its behavior in experiments. Furthermore, some of its salt forms are not stable during dissolution [2].
  • The Evidence: Research on pharmaceutical salts of this compound found that while the oxalate and acesulfame salts significantly improved solubility and were stable, the malonate and malate salts dissolved incongruently. This means they rapidly underwent a solution-mediated transformation back into the less soluble pure this compound during dissolution experiments [2].
  • Impact on Experiments: If using an unstable salt form, researchers may observe inconsistent dissolution rates, unpredictable bioavailability, and variable concentrations in solution, leading to irreproducible results.

Proposed FAQ & Troubleshooting Guide

Based on the identified variability, here is a sample entry for your technical support center.

FAQ: What are the common causes of inconsistent dissolution results when working with this compound?

Issue: Significant variability is observed in dissolution testing or solubility measurements between different batches or forms of this compound.

Potential Causes & Solutions:

Potential Cause Recommended Action
Use of unstable salt forms (e.g., Malonate, Malate). Verify and standardize the solid form of this compound used in experiments. Consider switching to a stable salt form like This compound Oxalate or This compound Acesulfame, which provide a substantial solubility improvement and remain stable during dissolution [2].
Polymorphism or solid-form change during processing or storage. Characterize the solid state of your API before experiments using techniques like X-ray Powder Diffraction (XRPD) and Differential Scanning Calorimetry (DSC) to ensure consistency.
Inherent low solubility of the pure API. Use salt forms specifically developed for enhanced solubility. The oxalate salt, for instance, has been shown to offer a 33-fold solubility improvement over pure this compound [2].

Proposed Experimental Workflow for Salt Form Evaluation

For researchers aiming to characterize this compound salt forms to mitigate variability, the following general workflow is recommended. The diagram below outlines the key steps.

Start Start: this compound Salt Evaluation Step1 1. Solid Form Characterization (XRPD, DSC) Start->Step1 Step2 2. Solubility Assessment (Shake-flask method) Step1->Step2 Step3 3. Dissolution Testing (Monitor for form transformation) Step2->Step3 Step4 4. Stability Analysis (Under various conditions) Step3->Step4 Decision Stable & Soluble? Step4->Decision Success Suitable for Use Decision->Success Yes Fail Reject Form Decision->Fail No

Experimental Protocol Overview:

  • Solid Form Characterization: Use X-ray Powder Diffraction (XRPD) to confirm the crystal structure and identify the specific salt form. Differential Scanning Calorimetry (DSC) can be used to determine thermal properties and purity.
  • Solubility Assessment: Perform equilibrium solubility measurements using the shake-flask method at a constant temperature (e.g., 37°C) in relevant buffer solutions. Quantify concentration using a validated HPLC-UV method.
  • Dissolution Testing: Conduct intrinsic dissolution rate testing to monitor for any solution-mediated phase transformation, as observed with malonate and malate salts [2].
  • Stability Analysis: Expose the salt forms to accelerated stability conditions (e.g., 40°C/75% relative humidity) over a set period and re-analyze for any solid-form changes or degradation.

References

Troubleshooting Guide: Salinazid Assay Interference

Author: Smolecule Technical Support Team. Date: February 2026

Q1: What are the common types of interference I should investigate for my Salinazid assay? Interference in analytical methods generally falls into a few key categories. Investigating these systematically is crucial for method validation [1].

  • Chemical Interferences: These are caused by other substances in the sample that may react with this compound or the assay reagents. Common specific interferents to test include bilirubin, hemolyzed blood (hemoglobin), lipids (lipemia), and preservatives or anticoagulants used in sample collection tubes [1].
  • Matrix Effects: The components of the sample matrix (e.g., plasma, urine) can alter the analytical signal. A classic way to test this is by comparing results from a standard solution to those from a spiked sample matrix [1].
  • Signal Overlap: In techniques like HPLC, other compounds—such as excipients, degradation products, or metabolites—may elute at a similar time to this compound, causing peak overlap. This is assessed through the method's specificity [2].

Q2: What experimental protocols can I use to identify and quantify interference? The following experiments are standard in method validation to estimate systematic error from interference.

Interference Experiment

This test estimates the constant systematic error caused by a specific interferent.

  • Purpose: To determine if a suspected material affects the measured concentration of this compound [1].
  • Procedure:
    • Prepare Test Pairs: For each patient sample or pool, prepare two test samples.
      • Test Sample A: Add a small volume of a concentrated interferent solution (e.g., bilirubin, Intralipid for lipids) to an aliquot of the sample.
      • Test Sample B (Control): Add the same small volume of pure solvent (without the interferent) to another aliquot of the same sample. This corrects for dilution effects.
    • Analysis: Analyze both samples in duplicate using your this compound assay method.
    • Calculation:
      • Calculate the average result for each sample (A and B).
      • Find the difference: Difference = Average (Sample A) - Average (Sample B).
      • The average difference across several samples is the estimated interference [1].
  • Acceptance Criteria: The observed interference should be less than your predefined allowable error (e.g., based on clinical requirements). For example, if the allowable total error is 10%, the interference at a specific concentration should not exceed that limit [1].
Specificity and Recovery Experiment

This test estimates proportional systematic error and confirms the method measures this compound without interference from the matrix.

  • Purpose: To prove that the method can unequivocally assess this compound in the presence of other components, and to measure the accuracy of the recovery [2].
  • Procedure:
    • Prepare Samples: Spike a blank sample matrix (e.g., placebo or control plasma) with known amounts of this compound standard at multiple concentrations (e.g., 50%, 100%, 150% of the target level). Prepare three individually prepared replicates at each level [2].
    • Analysis: Analyze these samples using the validated method.
    • Calculation:
      • % Recovery = (Measured Concentration / Theoretical Spiked Concentration) * 100
      • Calculate the mean recovery and Relative Standard Deviation (RSD) for each concentration level [2].
  • Acceptance Criteria: Mean recovery is typically required to be within 90-110%, with more stringent criteria (e.g., 100% ±2%) often applied for drug assays [2].

Key Validation Parameters and Data

For a complete assay validation, beyond interference testing, you should evaluate the following parameters as per ICH and FDA guidelines. The table below summarizes the typical requirements for an assay like this compound [2].

Validation Characteristic Description Typical Acceptance Criteria for Assay
Accuracy Closeness of measured value to true value Mean recovery of 90-110% (often 98-102%)
Precision (Repeatability) Agreement under same conditions over a short time RSD ≤ 1% for drug substances/products
Intermediate Precision Within-laboratory variations (different days, analysts, equipment) RSD ≤ 2%
Specificity Ability to measure analyte accurately in the presence of other components No interference from placebo, impurities, or degradation products
Linearity Ability to obtain results proportional to analyte concentration Correlation coefficient (r²) ≥ 0.999
Range Interval between upper and lower levels of analyte that demonstrates acceptable linearity, accuracy, and precision Concludes the interval over which linearity and accuracy are obtained, e.g., 80-120% of target concentration
Robustness Capacity to remain unaffected by small, deliberate variations in method parameters System suitability criteria are met despite variations

Experimental Workflow Diagram

The flowchart below outlines the logical process for investigating and resolving interference in your this compound assay.

G Start Observe Unexpected Assay Results CheckSpecificity Check Specificity Start->CheckSpecificity TestInterference Perform Interference Test CheckSpecificity->TestInterference No interference from matrix? CheckRecovery Perform Recovery Test CheckSpecificity->CheckRecovery Interference found TestInterference->CheckRecovery Significant effect from interferent? ProblemIdentified Interference Source Identified TestInterference->ProblemIdentified No significant effect CheckRecovery->ProblemIdentified Low recovery? End Interference Resolved CheckRecovery->End Recovery acceptable DevelopSolution Develop Mitigation Strategy ProblemIdentified->DevelopSolution ValidateMethod Re-validate Method DevelopSolution->ValidateMethod ValidateMethod->End

Figure: A logical workflow for troubleshooting this compound assay interference, guiding from problem observation to resolution.

Potential Mitigation Strategies for this compound

While direct studies on this compound are limited, general and research-driven strategies can be highly effective.

  • Sample Pre-treatment: For biological samples, techniques like protein precipitation, liquid-liquid extraction, or solid-phase extraction (SPE) can remove interfering matrix components before analysis.
  • Chromatographic Optimization: If using HPLC or LC-MS, improving separation is key. This can involve:
    • Adjusting the mobile phase (pH, organic solvent ratio, buffer concentration) [2].
    • Using a different chromatographic column (e.g., with varying chemistries like C18, phenyl, or HILIC).
    • Optimizing the gradient elution profile to better resolve this compound from other compounds.
  • Salt Formation: A study on this compound demonstrated that forming pharmaceutical salts, such as This compound oxalate or this compound acesulfame, can drastically alter its physicochemical properties. These salts showed a 33-fold and 18-fold solubility improvement, respectively, and were stable during dissolution, which could fundamentally reduce interference and analytical challenges [3].
  • Mathematical Correction: In some advanced sensor techniques, a corrective protocol can be established to predict an "interference-free" response based on the characteristics of the interference, though this may be more applicable to potentiometric sensors than chromatographic assays [4].

References

Understanding Salinazid: Key Chemical & Physical Properties

Author: Smolecule Technical Support Team. Date: February 2026

Before optimizing detection, it's crucial to understand the compound's inherent properties, as they directly influence method selection. The data below is consolidated from chemical databases [1] [2] [3].

Property Specification
Generic Name Salinazid [1]
Synonyms Salizid; Nupasal; Nilazid; Salicylaldehyde Isonicotinoylhydrazone (SIH) [1] [2] [3]
CAS Number 495-84-1 [1] [2] [3]
Molecular Formula C₁₃H₁₁N₃O₂ [1] [2] [4]
Molecular Weight 241.09 g/mol (monoisotopic) [1] / 241.25 g/mol [2] [4]
Melting Point 232-233 °C [2], or 245-249 °C [3]
Purity ≥95.0% to >98% (typical for research suppliers) [2] [3]
Solubility (DMSO) ≥ 250 mg/mL (~1036.27 mM) [2]
Storage Conditions Refrigerated (0-10°C), air-sensitive, store under inert gas [3]

Troubleshooting Guide: Improving Detection Sensitivity

Here are common challenges and solutions based on general principles of biosensor optimization and assay development.

Issue Possible Cause Troubleshooting Steps
Low Signal Output Low affinity of the capture element (e.g., antibody, enzyme). Engineer the capture element for higher affinity and specificity [5]. Immobilize the biorecognition element on a nanomaterial to enhance signal [6].
Inefficient signal transduction. Switch from a colorimetric to a more sensitive electrochemical or optical method [6]. Use nanomaterials like gold nanoparticles or quantum dots to amplify the signal [6].
High Background Noise Non-specific binding of interferents. Optimize the blocking buffer and include surfactants like Tween-20 in wash buffers. Use a more specific biorecognition element (e.g., monoclonal vs. polyclonal antibody) [5].
Environmental factors (temperature, pH). Implement strict environmental controls and validate assay performance under these conditions.
Poor Reproducibility Inconsistent bioreceptor immobilization. Standardize the immobilization protocol (e.g., use consistent concentrations, reaction times, and surface chemistry) [5].
Variations in sample matrix. Implement a sample clean-up step or dilute samples in a consistent matrix to normalize effects [7].

Frequently Asked Questions (FAQs)

Q1: What are the main categories of biosensors I can adapt for this compound detection? There are three primary types of genetically encoded biosensors you can engineer, each with different outputs [5]:

  • Transcription Factor (TF) Based: The most common for high-throughput screening. A TF is engineered to bind this compound, which then activates the expression of a reporter gene like GFP.
  • FRET (Förster Resonance Energy Transfer) Based: Ideal for real-time monitoring. Binding of this compound induces a conformational change in a protein, altering the energy transfer between two fluorophores.
  • Riboswitch Based: Uses RNA molecules that change structure upon binding this compound, regulating gene expression.

Q2: How can nanotechnology improve my this compound sensor's performance? Nanomaterials are pivotal for enhancing sensitivity. You can incorporate them in the following ways [6]:

  • Increased Surface Area: Use graphene or carbon nanotubes to immobilize a higher density of capture elements (e.g., antibodies, enzymes).
  • Signal Amplification: Employ gold nanoparticles or quantum dots as labels for optical or electrochemical detection, dramatically boosting the signal per binding event.
  • Improved Biocompatibility: Nanomaterials can provide a more natural environment for biomolecules, preserving their activity and stability.

Q3: My sensor's dynamic range is too narrow. How can I broaden it? The dynamic range of a biosensor is tied to the affinity of its biorecognition element. To address this [5]:

  • Directed Evolution: Create mutant libraries of your transcription factor or antibody and screen for variants with a range of affinities for this compound.
  • Use Multiple Sensors: Develop a panel of sensors, each with a different, predefined affinity for this compound. Using them in parallel allows you to quantify the analyte across a much wider concentration range.

Experimental Workflow: Sensor Development & Optimization

The following diagram outlines a general workflow for developing and optimizing a biosensor for a small molecule like this compound, incorporating key optimization strategies.

G Start Define Sensor Requirements Step1 Select Biosensor Platform (e.g., TF-based, FRET) Start->Step1 Step2 Design & Clone Genetic Circuit Step1->Step2 Step3 Characterize Initial Performance Step2->Step3 Step4 Optimize Biorecognition Element (e.g., affinity) Step3->Step4 Low Sensitivity/Dynamic Range Step5 Optimize Assay Conditions (pH, temperature, time) Step3->Step5 High Background/Noise Step6 Incorporate Nanomaterials for Signal Amplification Step3->Step6 Requires Signal Boost Step7 Validate with Real Samples Step4->Step7 Step5->Step7 Step6->Step7 End Deploy for HTS/Monitoring Step7->End

Advanced Optimization: Algorithmic Design for Sensor Geometry

For physical sensors (e.g., electrochemical or RF inter-digitated capacitors (IDCs)), the geometric design is critical. Researchers are now using advanced algorithms to find the optimal design parameters. The table below compares several powerful optimization techniques you can implement in software like MATLAB or Python [8].

Optimization Technique Inspiration Key Principle Suitability for Sensor Design
Binary Particle Swarm (BPSO) Social behavior of birds/fish Particles "fly" through design space, sharing information to find the global optimum [8]. Excellent for balancing exploration of new designs and refinement of known good ones [8].
Ant Colony (ACO) Foraging behavior of ants Uses "pheromone trails" to probabilistically build better solutions over iterations [8]. Good for path optimization and combinatorial design problems.
Artificial Bee Colony (ABC) Foraging behavior of honey bees Employs "employed", "onlooker", and "scout" bees to explore and exploit solutions [8]. Shows promise but may require more computational time [8].
Reinforcement Learning BPSO Machine learning Combines BPSO with a learning policy to reward efficient search paths [8]. Most Effective: Offers superior sensor sensitivity and uses time more efficiently than other methods [8].

I hope this technical guide provides a robust foundation for your work on this compound detection. The field of biosensor development is highly interdisciplinary, so leveraging insights from nanomaterials, genetic engineering, and advanced algorithms is key to achieving high sensitivity.

References

Salinazid metabolite identification challenges

Author: Smolecule Technical Support Team. Date: February 2026

Frequently Asked Questions & Troubleshooting

Here are answers to common challenges in metabolite identification, particularly for peptide drugs or complex molecules.

Question Issue Description Troubleshooting Steps & Solutions
#1 How to handle numerous, complex metabolites? In vivo studies can yield dozens of metabolites via various enzymes, making comprehensive identification difficult [1]. Use a hybrid analytical approach. Combine background subtraction, mass loss filtering, and feature ion extraction. Employ both targeted and non-targeted methods with multiple data processing software (e.g., Compound Discoverer, BioPharma Finder) and manual verification [1].
#2 How to address low analyte concentration and weak UV absorption? Low dosage and weak UV signals make detection hard. Relying solely on MS can cause ionization variance [1]. Prioritize high-sensitivity LC-HRMS. Use the mass peak area for semi-quantification but be aware of its limitations. For multi-charged ions, establish a consistent protocol for ion selection (e.g., using the combined mass peak area) [1].
#3 What to do when software struggles with cyclic peptide data? Data software often fails to identify metabolites of cyclic peptides with non-standard bonds, requiring manual work [1]. Do not rely on software alone. Implement a combined software and manual data processing strategy. Manually review and interpret data, especially for complex cyclic structures [1].

| #4 How to choose the right in vitro experimental system? | Incorrect system selection leads to missed metabolites. Metabolism sites vary by peptide size and type [1]. | Match the system to the drug's properties: • Kidney S9/Homogenate: Primary for peptides >1,000 Da. • Liver S9/Hepatocytes: Primary for peptides <1,000 Da (especially cyclic) and CYP450 metabolism. • Plasma/Whole Blood & SIF/SGF: Essential for all, especially oral drugs [1]. |

Experimental Protocols for Metabolite Identification

The table below outlines standard protocols for preparing samples from different biological systems for LC-MS analysis.

Experimental System Sample Preparation Workflow Key Application & Note

| Organ S9 Fractions (e.g., Kidney, Liver) | 1. Incubate drug with S9 fraction and co-factors. 2. Terminate reaction with organic solvent (e.g., cold methanol). 3. Centrifuge to precipitate proteins. 4. Collect supernatant, dry under nitrogen, and reconstitute in MS-compatible solvent [1]. | Used to identify tissue-specific metabolites. Liver S9 is suitable when CYP450 metabolism is expected [1]. | | Blood/Plasma | 1. Precipitate Proteins by adding a cold organic solvent (e.g., Acetonitrile or Methanol) to the sample (e.g., 300µL ACN to 100µL plasma). 2. Vortex mix vigorously. 3. Centrifuge at high speed (e.g., 10,000 g). 4. Collect the clear supernatant for analysis [2]. | A quick "dilute-and-shoot" may work for urine. For plasma/serum, protein precipitation is the standard method to reduce matrix interference [2]. | | Dried Blood Spot (DBS) | 1. Spot a small drop of whole blood onto filter paper. 2. Air-dry for several hours. 3. Punch out a disc from the spot. 4. Extract metabolites by soaking the disc in a solvent (e.g., methanol) [2]. | An emerging technique ideal for minimal sample volume, easy storage, and transport. Useful for large-scale studies [2]. |

Workflow Diagrams for Metabolite Identification

The following diagrams, created with Graphviz, illustrate the logical workflow for identifying metabolites.

Diagram 1: Overall Metabolite ID Workflow

MetaboliteIDWorkflow Start Sample Collection & Prep DataAcq Data Acquisition (LC-HRMS/MS) Start->DataAcq Extracted Sample DataProcess Data Processing DataAcq->DataProcess Raw MS Data IDConfirm Metabolite Confirmation DataProcess->IDConfirm Putative Metabolites

Overall Metabolite ID Workflow

Diagram 2: Data Processing & Identification Strategy

DataProcessingStrategy RawData Raw LC-HRMS Data Strategy1 Non-Targeted Analysis RawData->Strategy1 Strategy2 Targeted Analysis RawData->Strategy2 Software Multi-Software Processing Strategy1->Software Feature List Strategy2->Software Theoretical Masses Manual Manual Verification Software->Manual Candidate List

Data Processing Strategy

Critical Considerations for Salinazid

Since "this compound" is not covered in the search results, you will need to invest in foundational characterization. I suggest you:

  • Investigate the Core Structure: Determine if this compound is a peptide, a small molecule, or a hybrid. This will define its likely metabolic pathways (peptidase hydrolysis vs. CYP450 metabolism) [1].
  • Conduct Pilot Studies: Run initial in vitro experiments using the most relevant systems (e.g., liver S9 for small molecules, kidney S9 for large peptides) to identify the primary sites of metabolism [1].
  • Secure Analytical Standards: If possible, obtain or synthesize suspected metabolite standards. Comparing their MS/MS spectra and retention times with your samples is the most reliable confirmation method [3] [4].

References

troubleshooting Salinazid cell toxicity

Author: Smolecule Technical Support Team. Date: February 2026

Salinazid: Basic Properties & Handling

Understanding the compound's characteristics is the first step in troubleshooting. The table below summarizes key data for this compound.

Property Specification / Value
CAS Number 495-84-1 [1] [2]
Molecular Formula C₁₃H₁₁N₃O₂ [3] [1] [2]
Molecular Weight 241.25 g/mol [3] [1] [2]
Purity ≥98% (for research use) [1]
Appearance Solid at room temperature [1]
Melting Point 232-233 °C [1]
Solubility (DMSO) ≥ 250 mg/mL (~1036.27 mM) [1]

Key Handling Guidelines:

  • Storage: Store the powder at -20°C for long-term stability (several years). Once dissolved in DMSO, store the stock solution at -80°C for up to 6 months or at -20°C for 1 month. Avoid repeated freeze-thaw cycles [1].
  • Shipping: The compound is stable at ambient temperature for a few days during ordinary shipping [1].

Troubleshooting Common Experimental Issues

Here are some common problems you might encounter and how to address them.

Problem Potential Causes Solutions & Considerations

| Unexpected High Toxicity | Concentration too high; solvent cytotoxicity; incorrect cell model. | - Perform a full dose-response curve to establish IC₅₀.

  • Ensure solvent (e.g., DMSO) concentration is low (typically ≤0.1-0.5%) and has a matched vehicle control.
  • Verify the relevance of your cell model. | | Unexpected Low or No Toxicity | Concentration too low; inactive compound; poor cellular uptake. | - Verify stock solution concentration and preparation date.
  • Check solubility and formulation; consider different in vivo formulation agents like PEG300, Tween 80, or cyclodextrins for better bioavailability [1].
  • Confirm the activity of a new batch with a positive control. | | Inconsistent Results Between Experiments | Variations in stock solution handling; changes in cell passage number; inconsistent assay conditions. | - Use a fresh aliquot of stock solution for each experiment.
  • Use low-passage cells and maintain consistent culture conditions.
  • Standardize all assay protocols (seeding density, exposure time, etc.). | | Precipitation in Culture Medium | Poor aqueous solubility; final concentration exceeds solubility limit. | - Dilute the stock solution further in complete medium right before addition.
  • Use the formulation guides provided by suppliers to create stable working solutions [1]. |

Experimental Protocols & Mechanistic Insights

While a detailed protocol for this compound is not available, the following workflow and mechanistic insights can guide your experiments.

General Workflow for Toxicity Assessment This diagram outlines a typical workflow you can adapt to test this compound on your cell lines.

G A 1. Prepare Stock Solution B 2. Plan In-Vivo Formulation A->B A1 Dissolve in DMSO to 10-40 mM A->A1 C 3. Treat Cells & Incubate B->C B1 e.g., DMSO+PEG300+Tween 80+Saline B->B1 D 4. Assess Toxicity/Viability C->D C1 Use a range of concentrations Include vehicle controls C->C1 E 5. Analyze Mechanism D->E D1 MTT/WST-1 assay Clonogenic assay Flow cytometry (Apoptosis) D->D1 E1 Western Blot ROS assays qPCR E->E1

Preparation of In Vivo Formulations For animal studies, this compound requires formulation. Here is one example from a supplier [1]:

  • Injection Formulation 2: DMSO : PEG300 : Tween 80 : Saline = 10 : 40 : 5 : 45
    • Method: Take 100 µL of DMSO stock solution, add 400 µL PEG300 and mix, then add 50 µL Tween 80 and mix, finally add 450 µL saline and mix to obtain a clear solution.

Investigating the Mechanism of Toxicity this compound is described as a copper ionophore [2]. This property can disrupt cellular metal homeostasis and induce oxidative stress, a common mechanism of cell toxicity. Your investigation could focus on:

  • Oxidative Stress: Measure levels of Reactive Oxygen Species (ROS) and markers like malondialdehyde (MDA), or the activity of antioxidant enzymes like superoxide dismutase (SOD) and glutathione peroxidase (GSH-PX) [4] [5].
  • Mitochondrial Dysfunction: Assess changes in mitochondrial membrane potential, ATP production, and the activity of mitochondrial respiratory chain complexes (I-IV) [5].
  • Apoptosis: Use assays to detect key apoptotic events, such as caspase-3/7 and caspase-9 activation [5].
  • Signaling Pathways: Explore pathways known to be involved in toxic injury and stress response. The diagram below shows key pathways to consider based on general toxicology research [4] [5].

Frequently Asked Questions (FAQs)

Q1: What is the primary known mechanism of this compound? this compound is primarily described as a potent copper (Cu(II)) ionophore. This means it can transport copper ions across cell membranes, disrupting metal homeostasis which can lead to oxidative stress and selective cell death [2].

Q2: How should I handle and store this compound to ensure its stability?

  • Powder: Store at -20°C, where it is stable for up to 3 years [1] [2].
  • Stock Solution (in DMSO): For long-term stability, store at -80°C for up to 1 year. For short-term use, store at -20°C for 1 month. Crucially, avoid repeated freeze-thaw cycles to maintain compound integrity [1].

Q3: The compound is precipitating in my cell culture media. What can I do? This is likely due to the "crash" of a water-insoluble compound when a DMSO stock is added to the aqueous medium.

  • Pre-dilution: Perform a serial dilution of your DMSO stock in culture medium immediately before adding it to cells.
  • Use Formulation Agents: Refer to supplier-recommended formulations. For example, creating a working solution using a mix of DMSO, PEG300, Tween 80, and saline can improve solubility before adding it to cells or administering in vivo [1].

References

reducing non-specific effects of Salinazid

Author: Smolecule Technical Support Team. Date: February 2026

Salinazid: Basic Data & Solubility

This compound is an anti-tuberculosis drug, and one of the primary challenges in working with such compounds is often poor solubility, which can be a source of various experimental artifacts [1] [2].

The table below summarizes key physicochemical data for this compound:

Property Value
Molecular Formula C₁₃H₁₁N₃O₂ [1] [3]
Molecular Weight 241.25 g/mol [1] [3]
Melting Point 232-233 °C [1] [2]
LogP 1.94 [1]
Solubility in DMSO ~1036 mM (≥ 250 mg/mL) [1]

A key study investigated pharmaceutical salts of this compound to overcome its solubility limitations. The findings are summarized below [4]:

Salt Form Solubility Improvement (vs. Pure API) Stability in Aqueous Solution
Oxalate 33 times Stable - no transformation
Acesulfame 18 times Stable - no transformation
Malonate Not specified Unstable - rapid transformation to pure this compound
Malate Not specified Unstable - rapid transformation to pure this compound

Troubleshooting Guide: General Strategies for Non-Specific Binding

"Non-specific effects" often manifest as Non-Specific Binding (NSB) in assays, where the molecule interacts with surfaces or components other than the intended target. The strategies below, while general, are foundational for troubleshooting.

Experimental Adjustments to Reduce NSB

The following table outlines common buffer and additive modifications to mitigate NSB:

Method Mechanism of Action Example Protocol & Conditions
Adjust Buffer pH Modifies overall charge of molecules to reduce charge-based interactions. Prepare a buffer with a pH at or near the isoelectric point (pI) of your primary protein of interest. Caution: Ensure the pH is within a range that maintains the biological activity of your system [5].
Use Additives Acts as a blocking agent, occupying non-specific sites on surfaces and tubing. Incorporate 1% Bovine Serum Albumin (BSA) into your running buffer and sample solutions [5].
Add Surfactants Disrupts hydrophobic interactions by masking hydrophobic patches. Add a low concentration (e.g., 0.05%) of a mild detergent like Tween 20 to all buffers [5].
Increase Ionic Strength Shields electrostatic charges on molecules and surfaces to prevent charge-based binding. Add NaCl to your buffer to a final concentration of 150-200 mM [5].
Methodological Workflow for Troubleshooting

The following diagram illustrates a logical workflow for systematically diagnosing and addressing non-specific binding in your experiments.

NSB_Troubleshooting Start Suspected Non-Specific Binding Test1 Run Control Experiment (Analyte + Bare Sensor/Surface) Start->Test1 Decision1 Significant Response? Test1->Decision1 Test2 Characterize Analyte: - Isoelectric Point (pI) - Hydrophobicity (LogP) - Molecular Size Decision1->Test2 Yes Success NSB Reduced to Acceptable Level Decision1->Success No Strategy Apply Mitigation Strategies Test2->Strategy AdjustpH Adjust Buffer pH Strategy->AdjustpH AddBSA Add BSA (1%) Strategy->AddBSA AddTween Add Tween 20 (0.05%) Strategy->AddTween AddSalt Increase Salt (e.g., 200mM NaCl) Strategy->AddSalt AdjustpH->Success AddBSA->Success AddTween->Success AddSalt->Success

Important Considerations for this compound

  • Prioritize Solubility: Given the data, the most direct approach to improving this compound's behavior in solution is to use a stable salt form, such as the oxalate or acesulfame salt [4].
  • Optimization is Key: When applying the general NSB strategies, you will need to optimize conditions. For instance, while high salt reduces charge interactions, it may affect specific binding; or while a high pH might eliminate NSB, it could denature your protein [5]. A systematic, iterative approach is necessary.
  • Validate Specific Activity: After reducing NSB, confirm that the specific, intended biological activity of this compound is retained.

References

Salinazid efficacy comparison isoniazid

Author: Smolecule Technical Support Team. Date: February 2026

Isoniazid (INH) at a Glance

The following table summarizes key information about Isoniazid, a first-line medication for tuberculosis (TB) [1] [2].

Aspect Description
Drug Class Antibiotic, Hydrazide derivative [2]
Primary Use Treatment and prevention of latent and active Mycobacterium tuberculosis infection [1] [2]
Mechanism of Action Prodrug activated by bacterial catalase-peroxidase (KatG). Inhibits the synthesis of mycolic acids, essential components of the mycobacterial cell wall [3] [1].
Efficacy in Latent TB (LTBI) Reduces the risk of developing active TB. 6-month and 9-month daily regimens are standard, with efficacy demonstrated in multiple studies [4] [5] [6].
Common Side Effects Peripheral neuropathy, elevated liver enzymes, nausea, vomiting [3] [2].
Serious Adverse Effects Hepatotoxicity (liver injury), which can be severe or fatal [3] [7] [2].

| Key Considerations | - Co-administration of Vitamin B6 (pyridoxine) is recommended to prevent neuropathy [1] [2].

  • Risk of hepatotoxicity increases with age and alcohol use [3] [2].
  • Metabolism is influenced by NAT2 acetylator phenotype, affecting drug levels and toxicity risk [3] [8]. |

Experimental Data and Protocols for Isoniazid

For research purposes, here are some key experimental findings and methodological details related to Isoniazid's efficacy, as found in systematic reviews and meta-analyses.

Efficacy in Different Populations:

  • Latent TB Infection (LTBI): A network meta-analysis of randomized controlled trials (RCTs) found that various Isoniazid regimens (e.g., 6 months, 9 months) were effective in preventing active TB compared to placebo, with no significant efficacy differences found between the different active regimens [5] [9].
  • Children: A meta-analysis of RCTs concluded that Isoniazid prophylaxis reduces the risk of developing TB by 59% (Relative Risk, RR = 0.41) in children aged 15 years or younger, excluding infants who started prophylaxis very early in life (≤4 months of age) [6].
  • Multidrug-Resistant TB (MDR-TB): A systematic review found that treatment regimens containing high-dose Isoniazid (>300 mg/day or >5 mg/kg/day) were associated with significantly higher treatment success (76.5%) and a lower risk of death compared to other regimens, without a significant increase in adverse events [10].

Mechanism of Action and Hepatotoxicity Pathways

The search results provide detailed insights into the molecular mechanisms of Isoniazid, particularly its therapeutic action and how it causes liver injury. The following diagram synthesizes this information to show the key pathways involved in Isoniazid-induced hepatotoxicity.

G cluster_activation Activation by CYP2E1 & KatG cluster_toxicity Key Mechanisms of Liver Injury cluster_oxidative cluster_mito INH Isoniazid (INH) Prodrug ActivatedMetabolites Reactive Metabolites (e.g., Hydrazine) INH->ActivatedMetabolites OxidativeStress Oxidative Stress ActivatedMetabolites->OxidativeStress MitochondrialDysfunction Mitochondrial Dysfunction ActivatedMetabolites->MitochondrialDysfunction ImmuneResponse Immune Response ActivatedMetabolites->ImmuneResponse ROS ROS Accumulation OxidativeStress->ROS Nrf2 Inhibition of Nrf2/ARE Antioxidant Pathway OxidativeStress->Nrf2 mPTP mPTP Opening MitochondrialDysfunction->mPTP RespChain Inhibits Respiratory Chain Enzymes MitochondrialDysfunction->RespChain Hepatotoxicity Hepatocellular Necrosis (Liver Injury) ImmuneResponse->Hepatotoxicity ROS->Hepatotoxicity Nrf2->Hepatotoxicity mPTP->Hepatotoxicity RespChain->Hepatotoxicity

Diagram Title: Proposed Mechanisms of Isoniazid-Induced Liver Injury

This diagram illustrates that Isoniazid's hepatotoxicity is a multi-faceted process [7]:

  • Metabolic Activation: Isoniazid is metabolized in the liver, primarily by CYP2E1 and the bacterial enzyme KatG, into reactive metabolites like hydrazine.
  • Oxidative Stress: These metabolites generate reactive oxygen species (ROS) and simultaneously inhibit the body's primary antioxidant defense system, the Nrf2/ARE pathway, leading to cellular damage.
  • Mitochondrial Dysfunction: Isoniazid impairs energy production by inhibiting mitochondrial respiratory chain enzymes and induces the opening of mitochondrial pores, leading to cell death signals.
  • Immune Response: The initial damage can trigger an immune and inflammatory response, further exacerbating liver injury.
  • The culmination of these pathways is hepatocellular necrosis, the hallmark of Isoniazid-induced clinical hepatitis [3].

References

Salinazid therapeutic index versus alternatives

Author: Smolecule Technical Support Team. Date: February 2026

Available Information on Salinazid

The table below summarizes the key characteristics of this compound found in the literature.

Property Description
IUPAC Name N-[(E)-(2-hydroxyphenyl)methylideneamino]pyridine-4-carboxamide [1]
Molecular Formula C₁₃H₁₁N₃O₂ [2] [1] [3]
Molecular Weight 241.25 g/mol [2] [1] [3]
CAS Number 495-84-1 [1] [3]
Primary Biological Activity Anti-tuberculosis (TB) drug; potent Cu(II) ionophore [1] [3]
Reported Experimental Use Preferentially kills HepG2 (liver cancer) cells over HUVEC (human umbilical vein endothelial) cells in vitro [3]

Experimental Protocols for Efficacy and Toxicity

Should you need to generate this data, here are generalized protocols for the key experiments required to determine a therapeutic index, based on standard preclinical practices [4].

1. In Vitro Cytotoxicity Assay (To Determine IC₅₀)

  • Purpose: To quantify the compound's potency in killing target cells (e.g., Mycobacterium tuberculosis) and its toxicity to host cells.
  • Methodology: Use a colorimetric assay like MTT or WST-1. Plate appropriate cell lines (e.g., HepG2 for hepatotoxicity, J774 macrophages infected with M. tb for efficacy). Treat cells with a serial dilution of this compound for 48-72 hours. Add the MTT reagent and incubate to allow formazan crystal formation by viable cells. Solubilize the crystals and measure the absorbance at 570 nm. Calculate the concentration that inhibits 50% of cell growth (IC₅₀).
  • Key Parameters: Cell viability, half-maximal inhibitory concentration (IC₅₀).

2. In Vivo Efficacy and Toxicity Study (To Determine ED₅₀ and TD₅₀/LD₅₀)

  • Purpose: To establish the effective and toxic dose levels in a live animal model.
  • Methodology: Utilize a murine model of tuberculosis (e.g., infected with M. tuberculosis H37Rv). Randomize animals into groups receiving different doses of this compound, a vehicle control, and a standard drug control (e.g., isoniazid). Administer compounds daily via oral gavage. Monitor animals for signs of toxicity and mortality daily. At the endpoint, determine the bacterial load in organs (e.g., lungs and spleen) by counting colony-forming units (CFU).
  • Data Analysis:
    • ED₅₀: The dose that reduces the bacterial load by 50% compared to the vehicle control group.
    • LD₅₀: The dose that causes death in 50% of the animals.
    • Therapeutic Index (TI): Calculate as TI = LD₅₀ / ED₅₀ [4].

Potential Mechanisms and Pathways

This compound is identified as a copper ionophore [3]. The diagram below illustrates how this mechanism might lead to its biological effects.

G This compound This compound Complex This compound-Cu(II) Complex This compound->Complex Cu_II Extracellular Cu(II) Cu_II->Complex Cu_Influx Cu(II) Influx into Cell Complex->Cu_Influx ROS Elevated ROS Cu_Influx->ROS Mitochondrial Mitochondrial Stress Cu_Influx->Mitochondrial Outcomes Cell Death (Anti-tuberculosis / Cytotoxicity) ROS->Outcomes Mitochondrial->Outcomes

References

validating Salinazid anti-inflammatory activity

Author: Smolecule Technical Support Team. Date: February 2026

What is Salinazid?

Available chemical and pharmacological data describes this compound primarily as an anti-tuberculosis agent [1] [2]. It is a small molecule with a molecular formula of C13H11N3O2 and a molecular weight of 241.25 g/mol [2]. The table below summarizes its basic information.

Property Description
Generic Name This compound [1]
Synonym Salizid [1]
CAS Number 495-84-1 [1] [2]
Drug Category Anti-tuberculosis (TB) drug [2]
Molecular Weight 241.25 g/mol [2]
Status Experimental (for research use only) [1] [2]

Research Status and Context

The search results do not contain experimental data or protocols regarding the anti-inflammatory activity of this compound. In the context of drug research, a compound's primary indication does not always preclude other activities. However, confirming such potential requires direct experimental evidence, which is currently unavailable in the searched literature.

For your research on anti-inflammatory agents, it is valuable to know the established targets and pathways in this field. The diagram below outlines the primary signaling pathways involved in inflammation that are commonly targeted by anti-inflammatory drugs [3] [4] [5].

G cluster_pathways Inflammatory Signaling Pathways cluster_drugs Canonical Drug Targets Stimuli Stimuli TLR TLR Stimuli->TLR NFKB NFKB TLR->NFKB Activates MAPK MAPK TLR->MAPK Activates Cytokines Cytokines NFKB->Cytokines Induces Production MAPK->Cytokines Induces Production COX COX Prostaglandins Prostaglandins COX->Prostaglandins Produces Inflammation Inflammation Cytokines->Inflammation Prostaglandins->Inflammation Promote

How to Investigate Further

Since the existing data is insufficient, you could explore these directions to validate this compound's anti-inflammatory potential:

  • Literature Review: Conduct a systematic search in scientific databases (like PubMed, Scopus) for any recent primary research articles specifically on "this compound" and "inflammation."
  • Experimental Testing: Design in vitro assays to evaluate the compound's activity. Common methods mentioned in the search results include:
    • Cell-based assays: Using LPS-activated macrophage cell lines (e.g., RAW264.7) to measure the suppression of key inflammatory mediators like nitric oxide (NO), prostaglandin E2 (PGE2), TNF-α, and IL-6 [3].
    • Pathway analysis: Investigating whether the compound inhibits key signaling pathways like NF-κB and MAPK, often analyzed through western blot or luciferase reporter assays [3].
    • Enzyme inhibition assays: Testing for direct inhibition of cyclooxygenase (COX-1 and COX-2) enzymes [5].

References

Salinazid: Core Properties and Solubility Data

Author: Smolecule Technical Support Team. Date: February 2026

Salinazid is recognized as an anti-tuberculosis drug, also known by aliases such as Nupasal and Nilazid [1]. The tables below consolidate its key physicochemical and solubility properties, which are crucial for formulation development, especially in combination therapies where solubility can impact drug delivery and efficacy [2] [3].

Table 1: Physicochemical Properties of this compound [1]

Property Value
Molecular Formula C₁₃H₁₁N₃O₂
Molecular Weight 241.25 g/mol
CAS Number 495-84-1
Melting Point 232-233 °C
LogP 1.942
Hydrogen Bond Donor Count 2
Hydrogen Bond Acceptor Count 4

Table 2: Solubility and Thermodynamic Data of this compound [3]

Solvent Solubility Trend (293.15 to 313.15 K) Key Finding
Buffer (pH 7.4) Less than 10⁻³ mole fraction Lowest solubility
Buffer (pH 2.0) Less than 10⁻³ mole fraction Increased solubility at acidic pH
Octanol Less than 10⁻³ mole fraction Highest solubility, indicating lipophilicity

Research into pharmaceutical salts of this compound has been conducted to improve its solubility. For instance, its oxalate and acesulfame salts demonstrated significant solubility improvements of 33 and 18 times, respectively, compared to the pure API [2].

Conceptual Framework for Combination Therapy Validation

While data on this compound-specific combinations is lacking, the general methodology for validating combination therapy is well-established in biomedical research.

1. Objectives and Rationale for Combination Therapy Combination therapy is pursued for several key reasons [4] [5]:

  • Synergistic Effects: Targeting multiple disease pathways simultaneously can produce a greater effect than the sum of individual drug effects.
  • Reduced Toxicity: Allows for lower doses of each drug, potentially minimizing side effects.
  • Alleviating Drug Resistance: Using drugs with different mechanisms of action can help overcome or prevent resistance.

2. Experimental Workflow for Validation The validation of a new combination therapy typically follows a structured path from in vitro studies to clinical trials, with nanoparticle delivery systems emerging as a tool to enhance efficacy [5]. The following diagram illustrates this generalized workflow.

G InVitro In Vitro Studies InVivo In Vivo Animal Studies InVitro->InVivo Promising results NPForm Nanoparticle Formulation (Optional) InVivo->NPForm Delivery challenge Preclinic Preclinical Safety & PK/PD InVivo->Preclinic Efficacious NPForm->Preclinic Optimized delivery Clinical Clinical Trials Preclinic->Clinical Safe & effective

3. Key Experimental Protocols For researchers designing validation experiments, here are core methodologies referenced in the literature:

  • Consensome Analysis: This meta-analysis technique, as used in the Signaling Pathways Project (SPP), ranks genes based on significant differential expression across many transcriptomic datasets. It helps predict regulatory relationships between a pathway node (e.g., a drug target) and downstream genes, validating a drug's mechanism of action [6].
  • Pharmacodynamic (PD) Interaction Models: These mathematical models are crucial for quantifying the effect of a drug combination.
    • Combination Index (CI): A quantitative measure where CI < 1 indicates synergy, CI = 1 indicates an additive effect, and CI > 1 indicates antagonism [5].
    • Bliss Independence Model: A widely used model that assumes drugs act independently. The expected additive effect is calculated as EAB = EA + EB - (EA * EB), where E is the fractional effect (e.g., 0.5 for 50% inhibition). Synergy is concluded when the observed effect is greater than EAB [5].

References

Salinazid's Documented Use and Lack of Asthma Data

Author: Smolecule Technical Support Team. Date: February 2026

The chemical profile of Salinazid (also known as Nupasal or Nilazid) clearly classifies it as an anti-tuberculosis (TB) drug [1]. The search results contained no preclinical or clinical studies investigating its application for asthma.

For context, the table below summarizes the core information available for this compound, highlighting the absence of antiasthmatic data:

Property Available Data for this compound
Primary Indication Anti-tuberculosis (TB) drug [1]
Chemical Structure C13H11N3O2 [1]
Experimental Protocols No antiasthmatic protocols available
Antiasthmatic Activity No supporting data found
Signaling Pathways No relevant data found

Established Antiasthmatic Compounds for Reference

To provide helpful context for your research, several plant-derived compounds with confirmed antiasthmatic effects have been identified through rigorous studies. The table below lists some of these compounds and their documented effects [2].

Compound/Plant Extract Documented Antiasthmatic Effects (Preclinical/Clinical)
Baicalin Reduces airway hyperresponsiveness (AHR), improves airway resistance and lung compliance [2].
Carvacrol Reduces AHR; improves FEV1, FVC, and other pulmonary function test metrics [2].
Boswellia serrata Reduces episodes of asthmatic attacks; increases FEV1, FVC, and PEFR [2].
Curcuma longa (Curcumin) Reduces airway hyperresponsiveness (AHR) [2].
Anti-asthma Herbal Medicine Intervention (ASHMI) A combination of extracts that reduces symptoms, improves lung function, and has anti-inflammatory properties confirmed in clinical trials [3].

For these established compounds, research has outlined specific experimental models:

  • In Vivo Models: Often use mice (e.g., BALB/c) sensitized with ovalbumin (OVA) to induce asthma-like symptoms, allowing measurement of Airway Hyperresponsiveness (AHR) and inflammation [3].
  • In Vitro Models: Include studies on human lung fibroblast cell lines or primary mouse cells to investigate anti-inflammatory mechanisms, such as the reduction of cytokines like IL-8, eotaxin-1, TNFα, and NFκB [3].
  • Clinical Measurements: Human trials assess improvement in lung function through standardized metrics like FEV1 (Forced Expiratory Volume in 1 second) and FVC (Forced Vital Capacity) [2].

Pathway Analysis for Antiasthmatic Drug Research

Since this compound's mechanism is unknown in this context, the diagram below illustrates a generalized workflow for evaluating a compound's potential effect on asthma-related signaling pathways, using tools like PathwayLinker [4]. This approach can help form initial hypotheses.

start Start: Compound of Interest step1 Identify Target Proteins (e.g., via DrugBank) start->step1 step2 Find First Neighbor Interactors (from PPI Databases) step1->step2 step3 Check Signaling Pathway Enrichment (e.g., KEGG) step2->step3 step4 Statistical Analysis (Overrepresentation Test) step3->step4 result Output: Hypothesis on Potential Signaling Effects step4->result

Suggested Research Direction

To conclusively determine this compound's potential, you would need to initiate primary research:

  • Experimental Investigation: Conduct new in vitro and in vivo studies using established asthma models, as described above.
  • Mechanism Elucidation: If biological activity is found, use pathway analysis tools like PathwayLinker [4] or the Signaling Pathways Project (SPP) [5] to map the compound's protein targets and interactions against known asthma-related pathways (e.g., Th2 cytokine signaling, JAK-STAT, or NF-κB pathways [6]).

References

×

Purity

>98% (or refer to the Certificate of Analysis) ( Purity information is a general guideline based on past batches. Please refer to your quote for the exact purity of the batch. )

XLogP3

1.4

Hydrogen Bond Acceptor Count

4

Hydrogen Bond Donor Count

2

Exact Mass

241.085126602 Da

Monoisotopic Mass

241.085126602 Da

Heavy Atom Count

18

Appearance

Solid powder

Storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

UNII

2H42W1O4O2

Dates

Last modified: 08-15-2023
1: Ji Y, Dai F, Zhou B. Designing salicylaldehyde isonicotinoyl hydrazones as Cu(II) ionophores with tunable chelation and release of copper for hitting redox Achilles heel of cancer cells. Free Radic Biol Med. 2018 Dec;129:215-226. doi: 10.1016/j.freeradbiomed.2018.09.017. Epub 2018 Sep 18. PubMed PMID: 30240704.

Explore Compound Types